2-Methyl-2,3-Dihydro-1H-indene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGYLUXMIMSOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073932 | |
| Record name | 1H-Indene, 2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-63-5 | |
| Record name | 2-Methyl indane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHYL INDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72JV683408 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Methyl 2,3 Dihydro 1h Indene and Its Architecturally Complex Analogs
Direct Synthesis of 2-Methyl-2,3-Dihydro-1H-indene
The direct synthesis of this compound primarily involves the reduction of the double bond in methyl-substituted 1H-indene precursors. Catalytic hydrogenation stands out as a highly efficient and widely employed method for this transformation.
Catalytic Hydrogenation of Methyl-Substituted 1H-Indenes
Catalytic hydrogenation is a cornerstone of organic synthesis, providing a reliable method for the reduction of unsaturated carbon-carbon bonds. libretexts.org In the context of synthesizing this compound, the precursor, 2-methyl-1H-indene, is subjected to a hydrogen atmosphere in the presence of a metal catalyst. This process typically occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond. libretexts.org The choice of catalyst can significantly influence the reaction's efficiency and selectivity.
Palladium supported on carbon (Pd/C) is a versatile and commonly used heterogeneous catalyst for hydrogenation reactions. masterorganicchemistry.com It is known for its high activity and efficiency in reducing carbon-carbon double and triple bonds under mild conditions, often at atmospheric pressure of hydrogen and room temperature. u-tokyo.ac.jporganic-chemistry.org The general mechanism involves the adsorption of both the hydrogen gas and the alkene onto the palladium surface, followed by the stepwise transfer of hydrogen atoms to the double bond. masterorganicchemistry.com
Table 1: General Conditions for Pd/C Catalyzed Hydrogenation
| Parameter | Typical Value |
| Catalyst | 5-10% Palladium on Carbon |
| Substrate | 2-Methyl-1H-indene |
| Solvent | Ethanol (B145695), Methanol, Ethyl Acetate (B1210297) |
| Hydrogen Pressure | 1 atm (balloon) to several atmospheres |
| Temperature | Room Temperature |
| Reaction Time | Varies (typically a few hours) |
This table presents generalized conditions based on common laboratory practices for similar hydrogenations.
Platinum-on-carbon (Pt/C) is another highly effective catalyst for the hydrogenation of alkenes. libretexts.org Similar to Pd/C, it operates as a heterogeneous catalyst, facilitating the addition of hydrogen across the double bond. Platinum catalysts are often considered less prone to causing isomerization compared to palladium catalysts. masterorganicchemistry.com Platinum is typically used as platinum oxide (PtO₂), known as Adams' catalyst, or as platinum supported on carbon. libretexts.org
For the hydrogenation of 2-methyl-1H-indene, Pt/C would be expected to provide high conversion to this compound. The reaction conditions are generally comparable to those used with Pd/C, involving a suitable solvent and a hydrogen source. The choice between Pd/C and Pt/C may depend on factors such as desired selectivity and the presence of other functional groups in more complex analogs.
Table 2: General Conditions for Pt/C Catalyzed Hydrogenation
| Parameter | Typical Value |
| Catalyst | 5-10% Platinum on Carbon or PtO₂ |
| Substrate | 2-Methyl-1H-indene |
| Solvent | Ethanol, Acetic Acid, Ethyl Acetate |
| Hydrogen Pressure | 1-3 atm |
| Temperature | Room Temperature |
| Reaction Time | Varies (typically a few hours) |
This table presents generalized conditions based on common laboratory practices for similar hydrogenations.
Cyclization Reactions of Precursor Molecules
The formation of the this compound ring system can be achieved through the intramolecular cyclization of appropriately substituted acyclic precursors. This strategy involves the formation of a new carbon-carbon bond to close the five-membered ring. The success of this approach hinges on the selection of a precursor that is predisposed to cyclize in the desired manner. For instance, a molecule containing a phenyl group and a suitably functionalized four-carbon chain with a methyl group at the appropriate position could serve as a viable precursor. While specific examples for the direct synthesis of this compound via this route are not detailed in the provided search results, general principles of intramolecular cyclizations, such as those used in the synthesis of various heterocyclic and carbocyclic systems, would apply. rsc.org
Acid-Catalyzed Cyclialkylation Routes
Acid-catalyzed cyclialkylation reactions, a variant of Friedel-Crafts reactions, provide a powerful tool for the construction of cyclic structures fused to an aromatic ring. beilstein-journals.orgchemguide.co.uk This methodology involves the intramolecular alkylation of an aromatic ring by a tethered electrophilic center, typically a carbocation generated from an alkene or an alcohol.
In the context of synthesizing this compound, a plausible precursor would be a molecule like 3-phenyl-2-methylpropene. Upon treatment with a strong acid, the alkene can be protonated to form a tertiary carbocation. Subsequent intramolecular electrophilic attack on the phenyl ring, followed by deprotonation, would yield the desired this compound. The use of a strong Brønsted acid like trifluoroacetic acid (TFA) has been shown to be effective in catalyzing such intramolecular Friedel-Crafts alkylations of alkenes. beilstein-journals.org
Table 3: Plausible Acid-Catalyzed Cyclialkylation for this compound
| Precursor | Acid Catalyst | Product |
| 3-Phenyl-2-methylpropene | Trifluoroacetic Acid (TFA) | This compound |
This table outlines a hypothetical but chemically reasonable synthetic route based on established principles of Friedel-Crafts reactions.
Dehydration Strategies from Indan-1-ol Intermediates
The dehydration of alcohols is a classic method for the formation of alkenes. This strategy can be adapted for the synthesis of this compound, where the dehydration of a suitable methyl-substituted indan-1-ol would first yield a methyl-substituted indene (B144670), which can then be hydrogenated.
Specifically, the dehydration of 2-methyl-indan-1-ol would be a key step. This reaction is typically carried out under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (water). The subsequent loss of water generates a carbocation, which can then eliminate a proton to form the double bond of 2-methyl-1H-indene. This intermediate can then be subjected to catalytic hydrogenation as described in section 2.1.1 to afford the final product, this compound. The combined dehydration and hydrogenation sequence represents a viable two-step approach to the target molecule. nih.gov
Stereoselective and Regioselective Synthesis of this compound Derivatives
The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity) is paramount in modern organic synthesis. For derivatives of this compound, achieving this control is crucial for tailoring their properties for specific applications.
Synthesis of Substituted 2,3-Dihydro-2-methyl-1H-indene-1,2-diols
The synthesis of vicinal diols, or 1,2-diols, on the indene scaffold can be achieved with a high degree of stereocontrol through dihydroxylation reactions of the corresponding alkene precursor, 2-methyl-1H-indene. The stereochemical outcome of the dihydroxylation, whether syn or anti, is determined by the chosen reagents and reaction conditions.
Syn-dihydroxylation, the addition of two hydroxyl groups to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction with osmium tetroxide proceeds through a cyclic osmate ester intermediate, which upon hydrolysis yields the cis-diol. youtube.comucla.edu Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction, such as the Upjohn and Sharpless asymmetric dihydroxylations, are more commonly employed. organic-chemistry.orgorganicreactions.org The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of OsO₄ in the presence of a stoichiometric co-oxidant (like N-methylmorpholine N-oxide, NMO) and a chiral ligand derived from cinchona alkaloids. researchgate.netacsgcipr.org The choice of the chiral ligand, either (DHQ)₂-PHAL or (DHQD)₂-PHAL, dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of a particular enantiomer of the diol. york.ac.uknih.gov
Anti-dihydroxylation, the addition of two hydroxyl groups to opposite faces of the double bond, is typically achieved in a two-step process. First, the alkene is epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. Subsequent acid-catalyzed ring-opening of the epoxide with water proceeds via an Sₙ2-type backside attack, resulting in the formation of a trans-diol. libretexts.orgyoutube.com
Table 1: Representative Methods for Dihydroxylation of Alkenes
| Alkene Substrate | Dihydroxylation Method | Reagents | Product | Stereochemistry | Reference |
|---|---|---|---|---|---|
| Styrene | Sharpless Asymmetric Dihydroxylation | cat. OsO₄, NMO, (DHQ)₂-PHAL | (R)-1-Phenyl-1,2-ethanediol | syn (enantioselective) | york.ac.uk |
| cis-2-Butene | Osmium Tetroxide Dihydroxylation | 1. OsO₄, pyridine (B92270) 2. NaHSO₃/H₂O | meso-2,3-Butanediol | syn | libretexts.org |
| Cyclohexene | Permanganate Dihydroxylation | Cold, dilute KMnO₄, NaOH | cis-1,2-Cyclohexanediol | syn | youtube.com |
| trans-2-Butene | Epoxidation followed by hydrolysis | 1. m-CPBA 2. H₃O⁺ | (rac)-2,3-Butanediol | anti | youtube.com |
Targeted Carboxylation and Methylation for Specific Regioisomers
The introduction of carboxyl and methyl groups at specific positions on the aromatic ring of the this compound scaffold is often accomplished through electrophilic aromatic substitution reactions, most notably Friedel-Crafts reactions. wikipedia.orgnih.gov The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring. The fused aliphatic ring in 2,3-dihydro-1H-indene acts as an ortho- and para-directing group, although steric hindrance can influence the substitution pattern.
Targeted Carboxylation: Direct carboxylation of aromatic rings is challenging. A common strategy is to first introduce a carbonyl group via Friedel-Crafts acylation, followed by oxidation. In a Friedel-Crafts acylation, an acyl chloride or anhydride (B1165640) is reacted with the aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org For this compound, acylation is expected to occur primarily at the C5 and C6 positions of the indane ring. The resulting ketone can then be oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate or chromic acid. Alternatively, the Gattermann or Gattermann-Koch reactions can be used to introduce a formyl group, which can then be oxidized to a carboxyl group.
Targeted Methylation: Friedel-Crafts alkylation allows for the direct introduction of a methyl group onto the aromatic ring using a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com However, this reaction is often plagued by issues such as polyalkylation and carbocation rearrangements. wikipedia.org A more controlled method for methylation involves an initial Friedel-Crafts acylation to introduce an acetyl group, followed by reduction of the carbonyl to a methylene (B1212753) group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for this transformation. More recently, palladium-catalyzed C-H methylation of free (N-H) indoles has been reported, which could potentially be adapted for the indane system. rsc.orgresearchgate.net
Table 2: Examples of Friedel-Crafts Reactions on Aromatic Compounds
| Aromatic Substrate | Reaction Type | Reagents | Product | Reference |
|---|---|---|---|---|
| Benzene (B151609) | Acylation | Acetyl chloride, AlCl₃ | Acetophenone | wikipedia.org |
| Toluene | Alkylation | Ethyl bromide, AlCl₃ | Mixture of o-, m-, and p-ethyltoluene | masterorganicchemistry.com |
| Naphthalene (B1677914) | Acylation | Succinic anhydride, AlCl₃ (Haworth synthesis) | 4-(1-Naphthyl)-4-oxobutanoic acid | wikipedia.org |
| Anisole | Acylation | Acetic anhydride, H₃PO₄ | p-Methoxyacetophenone | nih.gov |
Multi-Step Synthesis of 2-Amino-2,3-Dihydro-1H-indene-5-carboxamide Frameworks
The synthesis of complex molecules such as 2-amino-2,3-dihydro-1H-indene-5-carboxamide requires a multi-step approach involving the strategic introduction and manipulation of functional groups. Key steps in such a synthesis would include the protection of reactive functional groups, the formation of carbon-carbon and carbon-heteroatom bonds, and potentially the removal of unwanted functionalities.
In a multi-step synthesis, it is often necessary to protect reactive functional groups, such as amines, to prevent them from interfering with subsequent reactions. acs.org For an amino group, a variety of protecting groups can be employed. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. Common amine protecting groups include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under a wide range of conditions and can be removed under acidic or hydrogenolytic conditions, respectively.
Once the amino group is protected, alkylation can be carried out on other parts of the molecule. For instance, if a precursor to the carboxamide group is present, it might be alkylated. Alternatively, if the synthesis starts from a molecule that already contains the amino group, protecting it allows for modifications on the aromatic ring or the aliphatic part of the indane scaffold. Hydrogen-borrowing alkylation is a modern and efficient method for C-C bond formation using alcohols as alkylating agents, which can be facilitated by iridium or other transition metal catalysts. nih.gov
Table 3: Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Structure | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | -C(=O)OtBu | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | -C(=O)OCH₂Ph | H₂, Pd/C (hydrogenolysis) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | -C(=O)OCH₂-Fmoc | Base (e.g., piperidine) |
| Trityl | Tr | -CPh₃ | Mild acid |
Carbonyl-extrusion, or decarbonylation, is a reaction that involves the removal of a carbonyl group (CO) from a molecule. wikipedia.org This can be a useful transformation in organic synthesis for removing a carbonyl group that was used as a synthetic handle or to create a new bond. Decarbonylation reactions can be promoted by transition metal complexes, particularly those of rhodium and palladium. wikipedia.orgmdpi.com For example, the Tsuji-Wilkinson decarbonylation reaction uses Wilkinson's catalyst, RhCl(PPh₃)₃, to convert aldehydes to alkanes. wikipedia.org
In the context of synthesizing complex indene derivatives, a decarbonylation reaction could be envisioned as a late-stage step to remove a carbonyl group that was strategically placed to direct other functionalizations or to facilitate a particular cyclization. The synthesis of various heterocycles often involves metal-promoted cyclocarbonylation reactions, where a carbonyl group is inserted, and in some cases, a subsequent decarbonylation can be part of the synthetic sequence. mdpi.com The decarboxylation of certain five-membered heterocycles can also be a related and useful transformation. youtube.com
Table 4: Examples of Decarbonylation Reactions
| Substrate | Catalyst/Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Benzaldehyde | RhCl(PPh₃)₃ | Benzene | Aldehyde decarbonylation | wikipedia.org |
| Acyl chloride | Pd catalyst | Aryl halide | Acyl decarbonylation | nih.gov |
| Formic acid | H₂SO₄ | Carbon monoxide | Dehydration/decarbonylation | wikipedia.org |
| Thioesters | Ni catalyst | Aryl thioethers | Intramolecular decarbonylation | nih.gov |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is particularly useful for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgresearchgate.net In a multi-step synthesis of a 2-amino-2,3-dihydro-1H-indene-5-carboxamide, the Buchwald-Hartwig amination could be a key step for introducing an amino group at the C5 position of the indane ring.
The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. wikipedia.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos, being commonly used. semanticscholar.org The reaction is known for its broad substrate scope and functional group tolerance. acsgcipr.orgsemanticscholar.org
Table 5: Scope of the Buchwald-Hartwig Amination
| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Product | Reference |
|---|---|---|---|---|---|
| Bromobenzene | Aniline | Pd(OAc)₂, BINAP | NaOtBu | Diphenylamine | wikipedia.org |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃, XPhos | Cs₂CO₃ | 4-(p-Tolyl)morpholine | researchgate.net |
| 1-Naphthyl triflate | Benzylamine | Pd(OAc)₂, DPPF | K₃PO₄ | N-Benzyl-1-naphthylamine | wikipedia.org |
| 2-Bromopyridine | Ammonia (equivalent) | Pd(OAc)₂, Josiphos | LiHMDS | 2-Aminopyridine | wikipedia.org |
Derivatization from Isocyanoacetate Precursors
The synthesis of the indene skeleton, the unsaturated precursor to indanes, can be approached through various cyclization strategies. One such method involves the use of isocyanoacetate precursors. While direct synthesis of this compound from these precursors is not prominently documented, the general methodology provides a viable pathway. Typically, this approach involves the reaction of a suitably substituted benzyl (B1604629) halide or equivalent electrophile with an isocyanoacetate, such as ethyl isocyanoacetate.
The reaction mechanism generally proceeds via an initial alkylation of the isocyanoacetate, followed by a base-mediated intramolecular cyclization. The isocyano group acts as a linchpin, facilitating the ring closure onto the aromatic ring to form the five-membered ring of the indene system. Subsequent reduction of the resulting indene derivative would yield the corresponding 2,3-dihydro-1H-indene (indane) structure. Modification of the starting materials would allow for the introduction of substituents, such as a methyl group at the 2-position.
Ligand-Free Palladium-Catalyzed Suzuki Coupling for Aryl Substitution
The functionalization of the 2,3-dihydro-1H-indene core can be effectively achieved through cross-coupling reactions. The ligand-free, palladium-catalyzed Suzuki-Miyaura coupling is a powerful and environmentally conscious method for creating carbon-carbon bonds, particularly for aryl substitution. This reaction is applicable to halo-substituted indanes, allowing for the introduction of various aryl groups.
The methodology often employs a heterogeneous catalyst, such as palladium on activated carbon (Pd/C), in an aqueous medium. This approach avoids the need for expensive and often air-sensitive phosphine ligands, simplifying the reaction setup and purification. The reaction couples an aryl boronic acid with a halogenated indane (e.g., 5-bromo-2-methyl-2,3-dihydro-1H-indene) in the presence of a base. The "ligand-free" nature of the catalyst and the use of water as a solvent make this a green and cost-effective synthetic tool. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the arylated indane and regenerate the active catalyst.
| Catalyst System | Substrates | Solvent | Key Features |
|---|---|---|---|
| Pd/C | Aryl Halides, Arylboronic Acids | Aqueous Hydrotropic Solution | Heterogeneous, Recyclable, Mild Conditions |
| PdCl2 / Na2SO4 | Aryl Halides, Arylboronic Acids | Water | In situ catalyst generation, Room temperature |
Asymmetric Synthesis Approaches
The synthesis of enantiomerically pure this compound is of significant interest, as chirality can be a critical determinant of biological activity. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies can be envisioned for this purpose, including catalyst-controlled and substrate-controlled methods.
One prominent approach is the rhodium-catalyzed asymmetric addition of arylboron reagents to indene precursors. acs.orgacs.org This method can generate chiral 2-arylindanes with high enantioselectivity. acs.orgacs.org For a target like this compound, a related strategy could involve the asymmetric hydrogenation of a 2-methyl-1H-indene precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand.
Alternatively, organocatalytic methods have been developed for the enantioselective synthesis of complex indanes. nih.govrsc.org For instance, a chiral ammonium (B1175870) salt can catalyze a 5-endo-trig cyclization to form indanes bearing all-carbon quaternary stereocenters with high enantio- and diastereoselectivity. nih.gov Another strategy involves using a chiral N-heterocyclic carbene (NHC) catalyst to trigger an intramolecular Michael addition, constructing the indane skeleton with excellent stereocontrol. rsc.org These advanced methodologies highlight the potential pathways to access specific stereoisomers of substituted indanes like this compound. nih.gov
Advanced Synthetic Transformations Involving the 2,3-Dihydro-1H-indene Skeleton
Rhodium-Catalyzed C-H Activation for Indanone Synthesis
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of functionalized indanones, which are oxidized derivatives of the indane skeleton. This strategy allows for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates.
An efficient protocol involves the Rh(III)-catalyzed C-H alkenylation of benzimidates and a subsequent cascade reaction to assemble 2-ester-3-aminoindenones. In these transformations, the imidate group serves as a directing group, guiding the rhodium catalyst to activate a specific C-H bond on the aromatic ring. The reaction then proceeds through a sequence of steps including alkene insertion and cyclization to form the indenone core. Such methods demonstrate high functional group tolerance and proceed under mild conditions, providing a versatile route to complex indanone structures from precursors that form the indane framework.
| Catalyst | Directing Group | Reactants | Product Type |
|---|---|---|---|
| [RhCp*Cl2]2 | Imidate | Benzimidates, Alkenes | Difunctionalized Indenones |
| Rh(III) complexes | Enone Carbonyl | α-Aroyl Ketene Dithioacetals, Diazo Compounds | Indanones with Quaternary Carbon Centers |
Ruthenium(II)-Catalyzed Oxidative Annulation Reactions
Ruthenium(II) catalysts offer a cost-effective and versatile alternative to rhodium and palladium for C-H activation and annulation reactions. bohrium.com These reactions can be used to construct complex heterocyclic and carbocyclic systems fused to an existing molecular scaffold. Applying this logic to the indane skeleton, a suitably functionalized indane derivative could undergo Ru(II)-catalyzed oxidative annulation with alkynes or alkenes to build additional rings.
These transformations often utilize a directing group on the substrate to achieve high regioselectivity. The catalytic cycle typically involves C-H bond activation to form a ruthenacycle intermediate, followed by insertion of the coupling partner (e.g., an alkyne) and subsequent reductive elimination or other cyclization pathways to afford the annulated product. rsc.org Some modern protocols have the advantage of using molecular oxygen as the sole, sustainable oxidant, forming water as the only byproduct. lookchem.com This methodology provides a powerful avenue for elaborating the 2,3-dihydro-1H-indene core into more complex, polycyclic architectures. bohrium.com
Diastereospecific Bis-alkoxycarbonylation of 1H-Indene
A notable advanced transformation is the diastereospecific bis-alkoxycarbonylation of 1H-indene, the unsaturated analog of the indane skeleton. This reaction provides a direct route to highly functionalized 2,3-dihydro-1H-indene derivatives with precise stereochemical control.
The process is catalyzed by an aryl α-diimine palladium(II) complex, which reacts with 1H-indene, carbon monoxide, and an alcohol (which acts as both a nucleophile and solvent). An oxidant, such as p-benzoquinone, is required to regenerate the active catalytic species. The reaction proceeds via a syn-addition of two alkoxycarbonyl groups across the double bond of the indene, resulting in the formation of a cis-1,2-dicarboxylate substituted indane. This method is highly efficient and stereospecific, yielding products like dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate under mild conditions of temperature and pressure.
| Catalyst System | Reactants | Key Outcome |
|---|---|---|
| Pd(TFA)2 / Aryl α-Diimine Ligand | 1H-Indene, Carbon Monoxide, Benzyl Alcohol, p-Benzoquinone | Diastereospecific formation of cis-1,2-dicarboxylate indane derivative |
Reaction Mechanisms and Chemical Reactivity of 2 Methyl 2,3 Dihydro 1h Indene Systems
Fundamental Reaction Pathways of the 2,3-Dihydro-1H-indene Moiety
The foundational reactions of the 2,3-dihydro-1H-indene (indane) skeleton are analogous to those of its parent structures, benzene (B151609) and cyclopentane (B165970). However, the fusion of these rings introduces unique electronic and steric effects that modulate its reactivity. Functionalization of the saturated five-membered ring is a common strategy to build molecular complexity.
Esterification is a fundamental reaction for converting hydroxyl-substituted indanes, such as 2,3-dihydro-1H-inden-2-ol (2-indanol), into their corresponding esters. The most common method is the Fischer-Speier esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com
The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com It proceeds through several key steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack: The alcohol (e.g., 2-indanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, while the tetrahedral intermediate collapses to reform the carbonyl double bond. youtube.com
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Modern methods, such as oxidative esterification, can also be employed, sometimes using molecular oxygen as the oxidant under metal-free conditions, which represents a greener alternative to classical methods. nih.gov
| Reactant 1 (Alcohol) | Reactant 2 (Carboxylic Acid) | Catalyst | Product (Ester) |
| 2,3-Dihydro-1H-inden-2-ol | Acetic Acid | H₂SO₄ (conc.) | 2,3-Dihydro-1H-inden-2-yl acetate (B1210297) |
| 2,3-Dihydro-1H-inden-2-ol | Propanoic Acid | H₂SO₄ (conc.) | 2,3-Dihydro-1H-inden-2-yl propanoate |
| 2,3-Dihydro-1H-inden-1-ol | Benzoic Acid | TsOH | 2,3-Dihydro-1H-inden-1-yl benzoate |
Nucleophilic addition is a characteristic reaction of ketones derived from the indane skeleton, such as 2,3-dihydro-1H-inden-2-one (2-indanone). The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org
The general mechanism involves a two-step process: libretexts.org
Nucleophilic Attack: An electron-rich nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O π bond, and the electrons move to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comucalgary.ca
Protonation: The negatively charged alkoxide intermediate is subsequently protonated by a weak acid (such as water or a dilute acid workup) to yield a neutral alcohol product. ucalgary.ca
The nature of the nucleophile determines the final product. Strong nucleophiles like Grignard reagents (R-MgX) or organolithium compounds (R-Li) lead to the formation of tertiary alcohols, while reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yield secondary alcohols. ucalgary.ca
| Substrate | Nucleophile | Reagent Example | Product |
| 2,3-Dihydro-1H-inden-2-one | Hydride ion (H⁻) | NaBH₄ | 2,3-Dihydro-1H-inden-2-ol |
| 2,3-Dihydro-1H-inden-2-one | Methyl anion (CH₃⁻) | CH₃MgBr (Grignard) | 2-Methyl-2,3-dihydro-1H-inden-2-ol |
| 2,3-Dihydro-1H-inden-2-one | Cyanide ion (CN⁻) | KCN/H⁺ | 2-Hydroxy-2,3-dihydro-1H-indene-2-carbonitrile |
The unsaturated precursor, 1H-indene, and its derivatives can participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecular architectures. libretexts.org These reactions involve the concerted or stepwise combination of two π-electron systems.
A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction. nih.gov In some cases, the indene (B144670) system can act as the 2π component (dienophile). For instance, indene reacts with anilines and aromatic aldehydes in a three-component aza-Diels–Alder reaction to produce complex fused heterocyclic systems known as indeno[2,1-c]quinolines. nih.gov
Indene can also undergo [2+2] cycloadditions. For example, reaction with a suitable alkene under photochemical conditions can lead to the formation of a strained four-membered cyclobutane ring fused to the indane framework. libretexts.orgcaltech.edu
| Cycloaddition Type | π-Electron Components | Indene Moiety Role | Product Type |
| [4+2] Diels-Alder | 4π (Diene) + 2π (Dienophile) | Dienophile (2π system) | Fused six-membered ring |
| [2+2] Photocycloaddition | 2π (Alkene) + 2π (Alkene) | Alkene (2π system) | Fused four-membered ring |
| [3+2] Dipolar Cycloaddition | 3-atom dipole (4π) + 2π (Dipolarophile) | Dipolarophile (2π system) | Fused five-membered heterocycle |
Oxidation and Reduction Processes of 2,4-Dimethyl-2,3-Dihydro-1H-indene
The methyl groups on the 2,4-Dimethyl-2,3-dihydro-1H-indene structure influence its reactivity, particularly at the benzylic positions (C1 and C3), which are adjacent to the aromatic ring.
The benzylic C-H bonds in the indane system are susceptible to oxidation. Secondary benzylic positions can be oxidized to form ketones using strong oxidizing agents. chemguide.co.uk For 2,4-dimethyl-2,3-dihydro-1H-indene, oxidation would likely occur at the C1 position to yield 4,7-dimethyl-1-indanone. Common reagents for this transformation include chromium-based oxidants like sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones oxidation). chemguide.co.ukkhanacademy.org
The resulting ketone can then be readily reduced to the corresponding secondary alcohol. This reduction is a nucleophilic addition of a hydride ion. Reagents such as sodium borohydride (NaBH₄) are effective for this purpose, converting the ketone to a dimethyl-substituted 1-indanol. chemguide.co.uk
| Process | Starting Material | Reagent | Product |
| Oxidation | 2,4-Dimethyl-2,3-dihydro-1H-indene | Na₂Cr₂O₇ / H₂SO₄ | 2,4-Dimethyl-2,3-dihydro-1H-inden-1-one |
| Reduction | 2,4-Dimethyl-2,3-dihydro-1H-inden-1-one | NaBH₄ | 2,4-Dimethyl-2,3-dihydro-1H-inden-1-ol |
Complete hydrogenation of 2,4-dimethyl-2,3-dihydro-1H-indene involves the saturation of the aromatic ring, a process that converts the indane derivative into its octahydroindene analog. This reduction is achieved through catalytic hydrogenation, which requires a metal catalyst and a source of hydrogen (H₂), often under elevated temperature and pressure. libretexts.org
Catalysts such as platinum (Pt), palladium (Pd), and especially ruthenium (Ru) and rhodium (Rh) are effective for aromatic ring saturation. libretexts.org For instance, studies on the hydrogenation of the related 2,3-dimethylindole system have shown that a ruthenium-on-alumina (Ru/Al₂O₃) catalyst can achieve 100% conversion to the fully saturated product at elevated temperatures (e.g., 190 °C) and pressures (e.g., 7 MPa). nih.govrsc.org A similar approach would be effective for the complete saturation of 2,4-dimethyl-2,3-dihydro-1H-indene.
| Substrate | Catalyst | Conditions | Product |
| 2,4-Dimethyl-2,3-dihydro-1H-indene | 5% Ru/Al₂O₃ | H₂ (High Pressure), Heat | 2,4-Dimethyloctahydro-1H-indene |
| 2,4-Dimethyl-2,3-dihydro-1H-indene | PtO₂ (Adams' catalyst) | H₂ (1-4 atm), RT | 2,4-Dimethyloctahydro-1H-indene |
| 2,4-Dimethyl-2,3-dihydro-1H-indene | Rh/C | H₂ (High Pressure), Heat | 2,4-Dimethyloctahydro-1H-indene |
Electrophilic Substitution on the Aromatic Ring System
The aromatic ring of 2-methyl-2,3-dihydro-1H-indene is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the fused alkyl substituent. This substituent effect increases the nucleophilicity of the benzene ring, making it more reactive than benzene itself. vanderbilt.edu The alkyl group acts as an ortho, para-director, meaning that incoming electrophiles are preferentially added to the positions ortho and para to the fused ring system. youtube.com
For this compound, the positions available for substitution are C4, C5, C6, and C7. The C4 and C6 positions are para to the points of fusion, while the C7 position is ortho. The directing effect of the alkyl group activates these positions for electrophilic attack. In many cases, substitution at the para positions (C4 and C6) is favored over the ortho position (C7) due to reduced steric hindrance, particularly when bulky electrophiles are involved. chemguide.co.uk For instance, in the Friedel-Crafts acylation of similar alkylbenzenes like toluene, substitution occurs almost exclusively at the para position. chemguide.co.uk
The regioselectivity of these reactions is governed by the stability of the carbocation intermediate (the arenium ion) formed during the reaction. youtube.com Attack at the ortho and para positions allows the positive charge of the intermediate to be delocalized onto the tertiary carbon of the fused ring, providing greater stabilization compared to the intermediate formed from meta-attack.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Electrophile (E+) | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-2-methyl-2,3-dihydro-1H-indene and 6-Nitro-2-methyl-2,3-dihydro-1H-indene |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromo-2-methyl-2,3-dihydro-1H-indene and 6-Bromo-2-methyl-2,3-dihydro-1H-indene |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | This compound-4-sulfonic acid and this compound-6-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(2-Methyl-2,3-dihydro-1H-inden-4-yl)ethan-1-one and 1-(2-Methyl-2,3-dihydro-1H-inden-6-yl)ethan-1-one |
| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | CH₃⁺ | 4,7-Dimethyl-2,3-dihydro-1H-indene and 4,6-Dimethyl-2,3-dihydro-1H-indene |
Mechanistic Investigations of Rearrangement Reactions
Rearrangement reactions are common in systems that can form carbocation intermediates, and the this compound framework is no exception. Acid-catalyzed reactions, in particular, provide fertile ground for mechanistic studies of these transformations.
The formation of the indene skeleton can be achieved through intramolecular Friedel-Crafts reactions, also known as acid-catalyzed cyclialkylations. These reactions typically start from a phenyl-substituted alkene or alcohol that, under acidic conditions, generates a carbocation. This carbocation then acts as an electrophile, attacking the aromatic ring to close the five-membered ring.
A common phenomenon in these reactions is carbocation rearrangement, where a less stable carbocation rearranges to a more stable one before cyclization occurs. libretexts.org These rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are driven by the thermodynamic stability of the resulting carbocation (tertiary > secondary > primary). libretexts.orgkhanacademy.org
For example, the cyclization of a precursor like 4-phenyl-1-pentene in the presence of a strong acid would initially form a secondary carbocation. This intermediate can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. However, for the formation of a 2-methylindan system, a precursor such as 4-methyl-4-phenyl-1-pentene is more direct. Protonation of the double bond generates a secondary carbocation, which can then be attacked by the aromatic ring to yield the target this compound structure. The stability of the intermediate carbocations and the potential for shifts are crucial in determining the final product distribution. stackexchange.com
Under acidic conditions, alcohols derived from the indane system, such as methylindanols, can undergo dimerization. The mechanism for this process involves the formation of a carbocation intermediate. For instance, with 1-methyl-2,3-dihydro-1H-inden-1-ol, the reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water).
Departure of the water molecule generates a relatively stable secondary benzylic carbocation. This carbocation is a potent electrophile. It can then be attacked by the electron-rich aromatic ring of a second methylindanol molecule. This intermolecular reaction is an example of a Friedel-Crafts alkylation, where the nucleophile is another molecule of the starting alcohol. The attack will preferentially occur at the activated ortho or para positions of the second indanol molecule, leading to the formation of a C-C bond and the dimer product. The formation of a dimer is often favored under conditions of high catalyst and substrate concentration. nih.gov
Exploration of Novel Reaction Pathways and Methodologies
Modern synthetic chemistry has focused on developing more efficient and atom-economical methods for constructing complex molecules. The this compound framework has been a subject of such explorations, with a focus on transition-metal-catalyzed reactions.
Recent research has demonstrated the synthesis of indene derivatives through innovative catalytic cycles. One such method involves a gold(I)-catalyzed direct C(sp³)-H activation. researchgate.net Theoretical calculations suggest this transformation proceeds via a pericyclic process involving a nih.govresearchgate.net-hydride shift, which generates a gold(I)-carbene intermediate that subsequently evolves to the indene product. researchgate.net
Rhodium(III)-catalyzed synthesis has also emerged as a powerful tool. Functionalized indene derivatives have been achieved through a cascade reaction involving C-H activation followed by an intramolecular aldol condensation. researchgate.net This atom-economical protocol provides a direct route to complex indene structures.
Furthermore, palladium catalysis has been employed for the dual C-H functionalization of related aromatic ketones. In one protocol, the weak chelation of a carbonyl group directs the selective activation of an ortho-methyl C(sp³)-H bond, followed by a second C-H activation at the meta position to construct a tricyclic heterocyclic molecule. rsc.org Another sustainable approach utilizes a palladium-catalyzed, regioselective acylation via C-H activation in water, showcasing the move towards environmentally benign methodologies. rsc.org These novel pathways highlight the ongoing efforts to expand the synthetic toolkit for modifying and constructing indane-based systems.
Advanced Spectroscopic and Structural Characterization of 2 Methyl 2,3 Dihydro 1h Indene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The ¹H-NMR spectrum of 2-Methyl-2,3-Dihydro-1H-indene is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons.
The four protons on the benzene (B151609) ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different positions relative to the fused aliphatic ring, they are chemically non-equivalent and are expected to show complex splitting patterns, likely multiplets.
In the aliphatic region, the methine proton at the C2 position is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons at C1 and C3, and the methyl protons. The methyl protons at the C2 position would likely appear as a doublet, coupling with the single methine proton. The four methylene protons at the C1 and C3 positions are diastereotopic, meaning they are chemically non-equivalent. Therefore, they are expected to produce four distinct signals, each appearing as a doublet of doublets due to geminal coupling with each other and vicinal coupling with the C2 methine proton.
Predicted ¹H-NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.2 - 7.4 | m | 4H | Ar-H |
| ~ 2.8 - 3.0 | m | 1H | H-2 |
| ~ 2.5 - 2.7 | dd | 2H | H-1a, H-3a |
| ~ 2.2 - 2.4 | dd | 2H | H-1b, H-3b |
| ~ 1.2 | d | 3H | CH₃ |
Note: This is a predicted data table based on the chemical structure. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the number of chemically distinct carbon atoms and their chemical environments within a molecule. In the ¹³C-NMR spectrum of this compound, a total of seven distinct signals are anticipated, corresponding to the ten carbon atoms in the molecule. Due to symmetry, the C4/C7 and C5/C6 pairs in the aromatic ring are chemically equivalent, as are the C1/C3 methylene carbons.
The two quaternary aromatic carbons (C3a and C7a) are expected to have chemical shifts in the range of δ 140-145 ppm. The four aromatic methine carbons (C4, C5, C6, C7) will likely appear between δ 120-130 ppm. In the aliphatic region, the methine carbon at C2 is predicted to be in the range of δ 35-45 ppm, while the methylene carbons at C1 and C3 are expected around δ 30-40 ppm. The methyl carbon at C2 should produce a signal in the upfield region, typically between δ 15-25 ppm.
Predicted ¹³C-NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~ 143 | C-3a, C-7a |
| ~ 126 | C-5, C-6 |
| ~ 124 | C-4, C-7 |
| ~ 40 | C-2 |
| ~ 32 | C-1, C-3 |
| ~ 20 | CH₃ |
Note: This is a predicted data table based on the chemical structure. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, NOESY)
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the aromatic protons that are adjacent to each other. In the aliphatic region, correlations would be observed between the methine proton at C2 and the methylene protons at C1 and C3, as well as the methyl protons. The diastereotopic methylene protons at C1 and C3 would also show correlations to each other.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. wikipedia.org This would confirm the assignments made in the 1D NMR spectra. For instance, the signal for the methyl protons in the ¹H-NMR spectrum would show a cross-peak with the methyl carbon signal in the ¹³C-NMR spectrum. Similarly, the aromatic methine protons would correlate with their corresponding aromatic carbons, and the aliphatic methine and methylene protons would correlate with their respective carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are close to each other, typically within 5 Å. nanalysis.com This technique is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximities between the methyl protons and the protons on the aromatic ring, as well as between the aliphatic protons on the five-membered ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The molecular formula for this compound is C₁₀H₁₂, with a molecular weight of approximately 132.20 g/mol . nist.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. nih.gov For a nonpolar hydrocarbon like this compound, ESI is not the most common ionization method. However, it can sometimes form adducts with cations like H⁺, Na⁺, or K⁺ present in the solvent, resulting in the observation of ions such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. The detection of these adduct ions would allow for the determination of the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₂), HRMS would be able to confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion. The exact mass of C₁₀H₁₂ is 132.0939. An experimental HRMS measurement close to this value would provide strong evidence for the correct elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchtrend.net This method is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, such as this compound, within complex mixtures. phytopharmajournal.com
In a typical GC-MS analysis, the mixture is first vaporized and injected into the GC column. researchtrend.net The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the column. As each separated component, including this compound, elutes from the column, it enters the mass spectrometer's ion source. chemguide.co.uk Here, molecules are bombarded with high-energy electrons, typically at 70 electron volts (eV), causing them to ionize and fragment in a reproducible manner. uni-saarland.de
The primary ion formed is the molecular ion (M+•), which corresponds to the intact molecule with one electron removed. chemguide.co.uk For this compound (C₁₀H₁₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 132, corresponding to its molecular weight. nist.govnist.gov
The energetic instability of the molecular ion causes it to break apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern is crucial for structural elucidation. scienceready.com.au For this compound, a prominent fragmentation pathway involves the loss of a methyl group (•CH₃, 15 Da) to form a stable benzylic carbocation at m/z 117. This fragment is often the base peak, the most abundant ion in the spectrum. Another significant fragmentation is the loss of an ethyl radical (•C₂H₅, 29 Da), resulting from the cleavage of the five-membered ring, which would produce a fragment at m/z 103.
The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a chemical "fingerprint" for the compound. chemguide.co.uk By comparing the obtained spectrum with reference libraries, such as the NIST Mass Spectral Library, confident identification of this compound in a sample can be achieved. researchtrend.netnist.gov
Table 1: Characteristic Mass Fragments for this compound in GC-MS
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 132 | [C₁₀H₁₂]⁺• | Molecular Ion (M⁺•) |
| 117 | [C₉H₉]⁺ | Base Peak, loss of methyl radical [M-CH₃]⁺ |
| 104 | [C₈H₈]⁺ | Loss of ethylene (B1197577) [M-C₂H₄]⁺• |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes |
Liquid Chromatography-Orbitrap-Mass Spectrometry (LC-Orbitrap-MS)
Liquid Chromatography-Orbitrap-Mass Spectrometry (LC-Orbitrap-MS) is a state-of-the-art analytical technique that pairs the separation power of liquid chromatography with the high-resolution and high-mass-accuracy capabilities of the Orbitrap mass analyzer. mdpi.com This combination provides exceptional sensitivity and specificity for the analysis of a wide range of organic molecules, including indane derivatives and their metabolites, which may not be volatile enough for GC-MS. rsc.orgnih.gov
The key advantage of the Orbitrap mass analyzer is its ability to measure the m/z ratios of ions with very high resolution (often >100,000 FWHM) and accuracy (typically <5 ppm). mdpi.com This allows for the unambiguous determination of a compound's elemental composition from its exact mass. For this compound, this means its protonated molecule ([M+H]⁺) can be distinguished from other ions with the same nominal mass but different elemental formulas.
In a typical workflow, the sample is first separated by an LC system, often using a reversed-phase column. rsc.org As this compound elutes from the column, it is ionized, commonly via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the Orbitrap mass spectrometer. mdpi.com The instrument then measures the exact mass of the protonated molecule.
For example, the theoretical exact mass of the protonated this compound ([C₁₀H₁₃]⁺) is 133.10173 Da. An Orbitrap instrument can measure this mass with high accuracy, for instance, 133.10170 Da, which is well within the typical mass error tolerance. This high level of accuracy allows for the confident assignment of the elemental formula C₁₀H₁₃, significantly reducing the number of potential candidate structures and enhancing identification confidence, especially in complex matrices where isobaric interferences are common. researchgate.net
Table 2: High-Resolution Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ |
| Adduct Ion | [M+H]⁺ |
| Theoretical Exact Mass | 133.10173 Da |
| Exemplary Measured Mass | 133.10170 Da |
| Mass Error | -0.23 ppm |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. vscht.cz
The IR spectrum of this compound is characterized by absorptions arising from its aromatic and aliphatic components. The key features include:
Aromatic C-H Stretching: The presence of the benzene ring gives rise to sharp, medium-intensity absorption bands just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretching: The C-H bonds of the methyl group and the saturated five-membered ring produce strong, sharp absorption bands just below 3000 cm⁻¹, usually in the 3000-2850 cm⁻¹ region. libretexts.org
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in one to three medium-to-weak intensity peaks in the 1620-1450 cm⁻¹ region. vscht.cz
Aliphatic C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups produce characteristic absorptions in the fingerprint region, around 1470-1450 cm⁻¹ for CH₂ bending and 1385-1375 cm⁻¹ for CH₃ bending. libretexts.org
Aromatic C-H Bending (Out-of-Plane): Strong absorption bands in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the aromatic ring. For the ortho-disubstituted pattern in this compound, a strong band is expected around 770-735 cm⁻¹.
By analyzing the presence and position of these characteristic bands, IR spectroscopy provides direct evidence for the key structural features of this compound.
Table 3: Principal Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1610-1580 | C=C Stretch | Aromatic Ring |
| 1500-1450 | C=C Stretch | Aromatic Ring |
| 1470-1450 | C-H Bend (Scissoring) | Aliphatic (CH₂) |
| 1385-1375 | C-H Bend (Symmetrical) | Aliphatic (CH₃) |
| 770-735 | C-H Bend (Out-of-Plane) | Ortho-disubstituted Aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher-energy excited state. This technique is particularly useful for analyzing compounds containing chromophores, which are structural features that absorb light in the UV-Vis range.
The primary chromophore in this compound is the ortho-disubstituted benzene ring. The absorption of UV light by the benzene ring results in π → π* electronic transitions. These transitions typically give rise to two distinct absorption bands:
E₂-band: An intense absorption band typically occurring around 200-220 nm. This band arises from an electronic transition involving the entire π-system of the benzene ring.
B-band: A less intense, broader band appearing at longer wavelengths, usually around 250-280 nm. This band is characterized by fine vibrational structure and is due to a "forbidden" transition in the symmetrical benzene molecule, which becomes "allowed" upon substitution.
For this compound, the fusion of the five-membered ring and the presence of the alkyl substituents on the benzene ring are expected to cause a slight bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene. The spectrum is typically recorded in a non-polar solvent like hexane (B92381) or ethanol (B145695). The positions of the absorption maxima (λ_max) and their corresponding molar absorptivities (ε) are key parameters obtained from the analysis.
Table 4: Expected UV-Vis Absorption Data for this compound
| Absorption Band | Electronic Transition | Expected λ_max (nm) | Characteristics |
|---|---|---|---|
| E₂-band | π → π | ~215-225 | High Intensity |
| B-band | π → π | ~265-275 | Lower Intensity, Vibrational Fine Structure |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about molecular structure, including bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions in the crystal lattice.
To perform X-ray crystallography, a single, high-quality crystal of the compound is required. Since this compound is a liquid at room temperature, data collection would necessitate growing a crystal and analyzing it at low temperatures (cryocrystallography).
The analysis involves irradiating the crystal with a focused beam of X-rays. The electrons of the atoms in the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. mdpi.com
A crystallographic study of this compound would precisely define:
The planarity of the benzene ring.
The exact bond lengths and angles of both the aromatic and aliphatic portions of the molecule.
The conformation of the five-membered ring, which is expected to adopt a non-planar "envelope" or "twist" conformation to relieve ring strain.
The stereochemical relationship of the methyl group relative to the fused ring system.
The packing of molecules in the solid state, revealing any significant intermolecular forces such as C-H···π interactions. acs.org
Table 5: Representative Crystallographic Parameters for an Indane Derivative
| Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic) | - |
| Space Group | Symmetry group of the crystal (e.g., P2₁/c) | - |
| C(ar)-C(ar) Bond Length | Bond length between two aromatic carbons | 1.38-1.40 Å |
| C(ar)-C(al) Bond Length | Bond length between aromatic and aliphatic carbons | 1.50-1.52 Å |
| C(al)-C(al) Bond Length | Bond length between two aliphatic carbons | 1.53-1.55 Å |
| C-C-C Bond Angle | Bond angle within the five-membered ring | ~102-106° |
Computational Chemistry and Theoretical Studies on 2 Methyl 2,3 Dihydro 1h Indene Scaffolds
Quantum Chemical Correlation Studies
Quantum chemical correlation studies are fundamental to understanding the electronic structure, stability, and reactivity of a molecule. These studies typically employ ab initio and Density Functional Theory (DFT) methods to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, electron distribution, and geometric parameters.
For scaffolds related to 2-Methyl-2,3-Dihydro-1H-indene, such as 1-indanone and 2-indanone, DFT calculations have been utilized to determine the most stable molecular geometries and to analyze their energetic stabilities. acs.orgnih.gov Commonly employed methods include the B3LYP and MPW1B95 energy functionals, paired with basis sets like 6-311G** and cc-pVTZ, to ensure a high level of theoretical accuracy. acs.orgnih.gov
These computational approaches yield optimized geometric parameters, including bond lengths and bond angles. For instance, in a study of indanone derivatives, the optimized structures were crucial for subsequent thermodynamic calculations. acs.orgnih.gov Such studies also typically involve the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting the chemical reactivity and electronic properties of the molecule.
Thermodynamic Parameter Computations
Computational chemistry is also instrumental in predicting the thermodynamic properties of molecules in the gas phase. These computations are vital for understanding the stability and potential energy surfaces of chemical compounds.
Theoretical calculations have been successfully used to derive key thermodynamic parameters for indanone derivatives, which serve as a proxy for the this compound scaffold. For example, the gas-phase enthalpy of formation (ΔfH°(g)) for 2-indanone at 298.15 K has been computed using DFT methods, yielding a value of -56.6 ± 4.8 kJ·mol-1. acs.orgnih.gov This value was derived from theoretical calculations that complement experimental data from combustion calorimetry, showcasing the synergy between computational and experimental thermochemistry. acs.orgnih.gov
For this compound itself, several thermodynamic parameters have been estimated using computational methods such as the Joback method. It is important to note that these are estimations based on group additivity principles rather than results from high-level ab initio or DFT calculations. These estimated values provide useful approximations for the thermodynamic behavior of the compound.
Below is a table of computationally estimated thermodynamic parameters for this compound.
| Thermodynamic Parameter | Value | Unit | Method |
|---|---|---|---|
| Standard Gibbs Free Energy of Formation (g) | 196.85 | kJ/mol | Joback Method |
| Enthalpy of Formation (g) | 48.13 | kJ/mol | Joback Method |
| Enthalpy of Fusion | 13.44 | kJ/mol | Joback Method |
| Enthalpy of Vaporization | 40.70 | kJ/mol | Joback Method |
| Ideal Gas Heat Capacity (at 298.15 K, 1 atm) | 242.54 | J/mol·K | Joback Method |
These parameters are essential for predicting the behavior of this compound in various chemical processes and for understanding its relative stability. High-level theoretical calculations, when performed, would provide more accurate values by accounting for electron correlation and other quantum effects more rigorously.
Applications of 2 Methyl 2,3 Dihydro 1h Indene and Its Derivatives in Advanced Organic Synthesis
Role as Synthetic Intermediates in Fine Chemical Synthesis
The structural framework of 2-methylindan is a key component in the synthesis of a wide array of high-value organic molecules. Its derivatives are employed as crucial intermediates that are further elaborated to produce complex final products for diverse applications.
The 2,3-dihydro-1H-indene core is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of this structure are instrumental in the development of novel therapeutic agents. Research has demonstrated that the indane scaffold can be chemically modified to create potent and selective drugs.
For instance, a series of novel 2,3-dihydro-1H-indene derivatives have been designed and synthesized as potent tubulin polymerization inhibitors. nih.govnih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. One of the most effective compounds from this research, featuring a substituted dihydro-1H-indene core, exhibited significant antiproliferative activity against several cancer cell lines and demonstrated anti-angiogenic properties. nih.govnih.gov
Furthermore, chiral derivatives of 2,3-dihydro-1H-indene have been explored as melatonergic ligands. researchgate.net By introducing specific functional groups onto the indene (B144670) skeleton, researchers have developed new selective agonists for the MT2 melatonin (B1676174) receptor, which are of interest for treating sleep disorders and other neurological conditions. researchgate.net
Table 1: Examples of Dihydro-1H-indene Derivatives in Pharmaceutical Research
| Indene Derivative Class | Biological Target | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Substituted Dihydro-1H-indenes | Tubulin (Colchicine Binding Site) | Anticancer, Anti-angiogenic | nih.govnih.gov |
| Chiral Dihydro-1H-indene Derivatives | Melatonin Receptor (MT2) | Sleep Disorders, Neurological Conditions | researchgate.net |
While the indane framework is a versatile chemical intermediate, specific applications of 2-Methyl-2,3-dihydro-1H-indene as a direct precursor in the large-scale production of modern agrochemicals and dyes are not extensively documented in publicly available literature. However, the functionalizable aromatic ring and aliphatic backbone provide a scaffold that could potentially be adapted for such uses. The development of novel pesticides, herbicides, or specialized dyes often relies on unique molecular shapes and electronic properties, for which substituted indanes could serve as a foundational structure.
Contributions to Catalyst Development and Coordination Chemistry
The unsaturated counterpart of 2-methylindan, the 2-methylindenyl anion, is a highly significant ligand in the field of organometallic chemistry. Its incorporation into metal complexes, particularly metallocenes, has led to the development of highly efficient and selective catalysts.
Indenyl-based metallocene catalysts are a class of single-site catalysts that have revolutionized the polymer industry by allowing precise control over polymer properties. The indenyl ligand is known to enhance catalyst performance compared to its simpler cyclopentadienyl (B1206354) analogue, a phenomenon often referred to as the "indenyl effect". wikipedia.orgnih.gov This effect is partly attributed to the ligand's ability to undergo "ring slippage" from an η⁵ to an η³ coordination mode, which facilitates substrate association and dissociation. wikipedia.orgrsc.org
The introduction of a methyl group at the 2-position of the indenyl ligand has profound and beneficial effects on the polymerization of olefins like propylene (B89431) and ethylene (B1197577). Studies on silylene-bridged bis(2-methylindenyl)zirconocene catalysts have revealed several key impacts:
Increased Polymer Molecular Weight : The 2-methyl group provides steric hindrance that restricts chain termination pathways, such as β-hydride elimination, leading to the formation of polymers with significantly higher molecular weights. acs.org
Enhanced Stereoselectivity : In propylene polymerization, ansa-metallocenes bearing 2-methylindenyl ligands demonstrate remarkably high isoselectivity, producing highly crystalline isotactic polypropylene (B1209903) even at elevated polymerization temperatures. acs.org
Table 2: Effect of 2-Methylindenyl Ligand on Metallocene-Catalyzed Polymerization
| Ligand Type | Catalyst System Example | Key Observation in Polymerization | Reference |
|---|---|---|---|
| Unsubstituted Indenyl | silylene-bridged bis(indenyl)zirconocene | Baseline activity and molecular weight. | acs.org |
| 2-Methylindenyl | silylene-bridged bis(2-methylindenyl)zirconocene | Significantly higher polymer molecular weight; lower catalyst activity. | acs.org |
| 4-substituted-2-Methylindenyl | rac-Me₂Si[2-Me-4-(N-carbazolyl)indenyl]₂ZrCl₂ | Produces highly crystalline isotactic polypropylene with a melting point of 157 °C. | acs.org |
Beyond metallocenes for polymerization, the indenyl framework is a versatile platform for designing ligands for a broader range of coordination compounds and catalytic applications. The fusion of the aromatic and aliphatic rings allows for multiple coordination modes (hapticity) with a metal center, which can be exploited to tune the electronic and steric properties of a catalyst. rsc.org
The indenyl ligand can coordinate to a metal not only in the typical η⁵ fashion of a cyclopentadienyl ring but also through η³, η¹, and η⁶ (via the benzene (B151609) ring) modes. rsc.org This flexibility is crucial in catalytic cycles, as transitions between these modes can open up coordination sites for substrate binding. Functionalized indenyl ligands, such as indenyl-phosphines, have been developed and used in palladium-catalyzed cross-coupling reactions, demonstrating their utility in fine chemical synthesis. rsc.org The 2-methyl group in such ligands can be used to fine-tune the steric environment around the metal center, influencing the selectivity of the catalyzed reaction.
Diversification and Functionalization of Indene Derivatives
The synthetic utility of this compound stems from its susceptibility to a wide range of chemical transformations, allowing for the creation of a diverse library of derivatives. Functionalization can occur at the aromatic ring, the aliphatic ring, or the methyl group itself.
One common strategy involves the bromination of the indane core, followed by nucleophilic substitution reactions. researchgate.net Treatment of dibromo- or tribromoindane with various silver salts, such as silver acetate (B1210297) or silver nitrate (B79036), in different solvents provides access to a variety of di- and tri-substituted indane derivatives containing hydroxyl, acetoxy, or nitrate functional groups. researchgate.net
Other key functionalization reactions include:
Electrophilic Aromatic Substitution : The benzene ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation to introduce functional groups that can be further modified.
Oxidation : The benzylic positions (C1 and C3) of the aliphatic ring are susceptible to oxidation, which can be used to introduce ketone or hydroxyl functionalities, leading to indanone and indanol derivatives, respectively.
Deprotonation/Alkylation : The C1 and C3 protons can be removed with a strong base, and the resulting anion can be reacted with various electrophiles to install new substituents.
These synthetic routes enable the conversion of the relatively simple 2-methylindan scaffold into complex, highly functionalized molecules tailored for specific applications in materials science, catalysis, and medicinal chemistry. researchgate.net
Biological and Pharmaceutical Significance of 2 Methyl 2,3 Dihydro 1h Indene Derivatives
Pharmacological Activities and Therapeutic Potential
The indane nucleus is a versatile template for developing compounds with a wide array of pharmacological effects. Researchers have successfully modified this core structure to create derivatives with potent antioxidant, anti-inflammatory, and cytotoxic properties, highlighting its potential in addressing various pathological conditions.
Antioxidant Properties
Certain derivatives of the indane scaffold have demonstrated notable antioxidant activity by scavenging free radicals. semanticscholar.org Research into novel indane derivatives isolated from the roots of Anisodus tanguticus identified compounds with significant radical scavenging capabilities. semanticscholar.org The antioxidant potential of these compounds was evaluated using ABTS•+ and DPPH•+ assays. semanticscholar.org
Notably, one compound, Anisotindan A, exhibited superior antioxidant activity in the ABTS•+ assay compared to the standard antioxidant, vitamin C. semanticscholar.org The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to scavenge 50% of the free radicals, are detailed in the table below.
| Compound | ABTS•+ IC50 (µM) | DPPH•+ IC50 (µM) | Source |
| Anisotindan A (1) | 15.62 ± 1.85 | 68.46 ± 17.34 | semanticscholar.org |
| Anisotindan B (2) | 40.92 ± 7.02 | >100 | semanticscholar.org |
| Anisotindan C (3) | 43.93 ± 9.35 | >100 | semanticscholar.org |
| Anisotindan D (4) | 32.38 ± 6.29 | >100 | semanticscholar.org |
| Vitamin C (Control) | 22.54 ± 5.18 | Not specified | semanticscholar.org |
In another study, indeno-benzofuran derivatives were synthesized and evaluated for their antioxidant activity using a DPPH radical assay. A mono-adduct derivative, in particular, showed potent antioxidant effects. researchgate.net
Anti-inflammatory Effects
The indane framework is recognized as a key structural motif in the development of anti-inflammatory agents. semanticscholar.orgmyskinrecipes.com Derivatives have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.
Research on methyl 2-naphthoate derivatives, which share structural similarities with indene (B144670) derivatives, demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine RAW264.7 macrophage cells. nih.gov Overproduction of NO is a key feature of inflammatory conditions. Certain enantiomers exhibited moderate anti-inflammatory activity, with one compound also dose-dependently inhibiting the secretion of pro-inflammatory cytokines TNF-α and IL-6. nih.gov
| Compound | NO Production IC50 (µM) | Source |
| Enantiomer 1a | 41.9 | nih.gov |
| Enantiomer 3b | 26.2 | nih.gov |
Further studies have shown that some compounds can suppress the expression of inflammation-related proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov The anti-inflammatory potential of these derivatives underscores their relevance in developing treatments for inflammation-associated diseases. researchgate.net
Cytotoxic Activities in Cancer Research
The development of novel indane and indene derivatives as potential anticancer agents is an active area of research. nih.govtudublin.ie These compounds have shown promising cytotoxic activity against a variety of cancer cell lines.
One series of novel dihydro-1H-indene analogues was designed as tubulin polymerization inhibitors. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule formation, a critical process for cell division, leading to cancer cell death. Compound 12d , featuring a 4-hydroxy-3-methoxyphenyl group, emerged as the most potent derivative, exhibiting significant antiproliferative activity against four different cancer cell lines. nih.gov
In a separate study, a hybrid scaffold combining benzophenone and indanone features, specifically 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one derivatives, was synthesized and evaluated. nih.govtudublin.ie These hybrids displayed considerable cytotoxicity, with certain E-configuration derivatives being the most potent against breast (MCF7, SKBR3), prostate (DU145), and lung (A549) cancer cell lines. nih.govresearchgate.net The mechanism of action for some of these compounds involves inducing a dose-dependent cell cycle arrest at the S-phase, suggesting interference with DNA replication and development in cancer cells. tudublin.ieresearchgate.net
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Proposed Mechanism | Source |
| 12d | K562 (Leukemia) | 0.028 | Tubulin Polymerization Inhibition | nih.gov |
| 12d | A549 (Lung) | 0.031 | Tubulin Polymerization Inhibition | nih.gov |
| 12d | HCT116 (Colon) | 0.045 | Tubulin Polymerization Inhibition | nih.gov |
| 12d | PC-3 (Prostate) | 0.087 | Tubulin Polymerization Inhibition | nih.gov |
| 9b | FGFR1 Kinase Assay | 3.3 | FGFR1 Inhibition | pensoft.net |
| 7b | FGFR1 Kinase Assay | 3.1 | FGFR1 Inhibition | pensoft.net |
Additionally, 2,3-dihydro-1H-indene compounds have been investigated as inhibitors of IAP (Inhibitor of Apoptosis) proteins, which can lead to the treatment of various cancers. google.com
Targeted Biological Mechanism Investigations
Beyond broad pharmacological effects, research has focused on elucidating the specific molecular targets of 2-Methyl-2,3-Dihydro-1H-indene derivatives. These investigations have revealed their potential as modulators of key proteins involved in cancer and fungal pathogenesis.
Retinoic Acid Receptor Alpha (RARα) Agonism
A series of novel indene derivatives has been designed and synthesized to act as agonists for the Retinoic Acid Receptor Alpha (RARα). mdpi.comsemanticscholar.org RARα is a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis, making it an important target in cancer therapy, particularly for acute promyelocytic leukemia (APL). nih.gov
These indene-derived compounds were evaluated through receptor binding, cell proliferation, and cell differentiation assays. mdpi.com While most compounds showed moderate binding activity to RARα, they exhibited potent antiproliferative activity. mdpi.comsemanticscholar.org One particular derivative, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d) , demonstrated a significant ability to induce the differentiation of NB4 human leukemia cells, a key indicator of RARα agonist activity. mdpi.comsemanticscholar.org
| Compound | NB4 Cell Differentiation (%) at 5 µM | Source |
| 36d | 68.88 | mdpi.comsemanticscholar.org |
This work establishes the indene structure as a promising skeleton for the development of new RARα agonists for therapeutic applications. mdpi.comsemanticscholar.org
Succinate Dehydrogenase (SDH) Inhibition in Antifungal Agents
Succinate dehydrogenase (SDH), a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, has become a major target for the development of modern fungicides. acs.orgnih.gov A series of indene amino acid derivatives have been synthesized and evaluated as novel SDH inhibitors. acs.org
These derivatives displayed potent in vitro antifungal activity against several significant plant pathogens, including Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. acs.org Structure-activity relationship studies revealed that specific modifications to the indene scaffold led to enhanced enzymatic inhibition. For instance, compound i18 showed a 7.4-fold improvement in inhibiting porcine heart SDH compared to its parent structure. acs.org
| Compound | Porcine Heart SDH IC50 (µM) | Source |
| i18 | 0.5026 | acs.org |
| Parent Structure | 3.7257 | acs.org |
The efficacy of these indene derivatives as SDH inhibitors highlights their potential for development as a new class of antifungal agents for agricultural applications. acs.org
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1. They function by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. While extensive research has been conducted on various heterocyclic scaffolds for NNRTI development, the direct investigation of this compound derivatives for this specific application is not extensively documented in currently available research. However, a patent for imide-based modulators of proteolysis mentions the deprotonation of this compound-1,3,dione (B5365651) derivatives in the context of synthesizing compounds that may be used in pharmaceutical compositions alongside anti-HIV agents, including NNRTIs google.comgoogle.com. Further research is required to fully establish and characterize the potential of this specific indene scaffold in the development of novel NNRTIs.
Tubulin Polymerization Inhibition and Anticancer Efficacy
A significant area of research for dihydro-1H-indene derivatives is in oncology, specifically as inhibitors of tubulin polymerization. tandfonline.comnih.govtandfonline.comnih.gov By disrupting microtubule dynamics, these agents can halt cell division and induce cancer cell death.
A series of novel dihydro-1H-indene derivatives have been designed and evaluated as inhibitors that bind to the colchicine site on tubulin. tandfonline.comnih.govtandfonline.comnih.gov One derivative, compound 12d, emerged as a particularly potent agent, demonstrating significant antiproliferative activity against four different cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. tandfonline.comnih.govtandfonline.comnih.gov
| Compound | Target | Activity (IC50) | Cancer Cell Lines |
| 12d | Tubulin Polymerization | 0.028 - 0.087 µM | K562 and three other cancer lines |
This table presents the inhibitory concentration of compound 12d against various cancer cell lines.
A key mechanism of the anticancer effect of these tubulin-targeting dihydro-1H-indene derivatives is the induction of cell cycle arrest. tandfonline.comnih.gov The potent derivative, compound 12d, was shown to arrest cancer cells in the G2/M phase of the cell cycle. tandfonline.comnih.govtandfonline.comnih.gov This arrest prevents the cells from entering mitosis, ultimately leading to cell death. tandfonline.comnih.gov Analysis of K562 cells treated with compound 12d confirmed a significant accumulation of cells in the G2/M phase, and this was further supported by the altered expression of proteins associated with this phase of the cell cycle. nih.gov
In addition to halting the cell cycle, these dihydro-1H-indene derivatives stimulate apoptosis, or programmed cell death, in cancer cells. tandfonline.comnih.gov Compound 12d was found to effectively induce apoptosis in K562 cells in a dose-dependent manner. nih.gov The pro-apoptotic effect was confirmed through observations of nuclear fragmentation and changes in cell morphology. nih.gov
The therapeutic potential of these compounds extends to inhibiting metastasis and angiogenesis, which are crucial processes for tumor growth and spread. tandfonline.comnih.govtandfonline.comnih.gov Research has demonstrated that dihydro-1H-indene derivatives can inhibit tumor metastasis. tandfonline.comnih.gov Specifically, compound 12d was tested in a Transwell assay using the highly migratory MDA-MB-231 breast cancer cell line and was found to significantly reduce cell migration. nih.gov
Furthermore, these compounds exhibit anti-angiogenic properties, which is the ability to prevent the formation of new blood vessels that supply tumors with nutrients. tandfonline.comnih.govtandfonline.comnih.gov The inhibitory effect of compound 12d on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and its ability to inhibit wound healing in these cells underscore its anti-angiogenic potential. nih.gov
Discoidin Domain Receptor 1 (DDR1) Inhibition for Antipancreatic Cancer Therapies
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that has been implicated in the progression of various cancers, including pancreatic cancer. nih.govresearchgate.net A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have been specifically designed and synthesized as novel, selective DDR1 inhibitors. nih.govresearchgate.netacs.org
One of the most promising compounds from this series is 7f, which binds to DDR1 with a Kd value of 5.9 nM and inhibits its kinase activity with an IC50 value of 14.9 nM. nih.govresearchgate.netacs.org This compound potently inhibits collagen-induced DDR1 signaling and has been shown to suppress colony formation of pancreatic cancer cells in a dose-dependent manner. nih.govresearchgate.netacs.org Importantly, compound 7f also demonstrated promising therapeutic efficacy in in vivo orthotopic mouse models of pancreatic cancer. nih.govacs.org A key advantage of this series is its selectivity, showing significantly less potency against a panel of 403 other kinases, which may reduce off-target effects. nih.govresearchgate.netacs.org
| Compound | Target | Binding Affinity (Kd) | Inhibitory Concentration (IC50) |
| 7f | DDR1 | 5.9 nM | 14.9 nM |
| 7c (R-isomer) | DDR1 | Not specified | 5.6 nM |
| 7d (S-isomer) | DDR1 | Not specified | 42.5 nM |
This table summarizes the binding affinity and inhibitory concentration for selected 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives against DDR1.
Anticholinesterase and Amyloid Beta (Aβ1-42) Inhibition in Neurodegenerative Disease Research
The development of agents that can modulate targets relevant to neurodegenerative diseases like Alzheimer's is a critical area of pharmaceutical research. Key targets include acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, and the aggregation of amyloid-beta (Aβ) peptides, which form plaques in the brain. plos.org
While some indene-based compounds have been explored for these purposes, specific research focusing on this compound derivatives is limited. Some studies and patents have noted the potential utility of dihydroindene compounds more broadly in the context of treating Alzheimer's disease. google.com For instance, donepezil, an approved Alzheimer's drug, contains a 2,3-dihydroindene ring portion, and analogues have been designed based on this structure. plos.org However, dedicated studies on this compound derivatives for anticholinesterase and Aβ1-42 inhibition are not prominently featured in the available literature, indicating a potential avenue for future investigation.
Anticoagulant Activity
Research into the anticoagulant properties of indene-based structures has primarily focused on derivatives of indane-1,3-dione. These compounds are investigated as potential agents for the prevention and treatment of thromboembolic disorders srce.hrnih.gov. The anticoagulant effect is typically measured by the prothrombin time (PT), which assesses the extrinsic pathway of coagulation.
A study involving the synthesis of 2-substituted indane-1,3-dione derivatives identified several compounds with notable anticoagulant activity srce.hr. The highest prothrombin time was observed for 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione, which demonstrated an activity level very close to that of the established anticoagulant drug, anisindione srce.hr. This highlights the potential of the indane-1,3-dione core in the development of new anticoagulant agents srce.hrnih.gov.
Table 1: In Vitro Anticoagulant Activity of Selected Indane-1,3-dione Derivatives
| Compound | Prothrombin Time (PT) in seconds (s) | Reference |
|---|---|---|
| 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione (3c) | 33.71 (± 26.01) | srce.hr |
| Anisindione (Reference Drug) | 36.0 (± 26.42) | srce.hr |
| Placebo | 13.97 (± 1.87) | srce.hr |
Antimicrobial Properties
The structural versatility of the indene framework has been exploited to develop novel antimicrobial agents. Fused heterocyclic systems incorporating the indene moiety, such as spiropyrrolidine derivatives tethered to indeno-quinoxaline, have shown promising results against clinically relevant bacterial strains nih.gov.
In a study evaluating new spiropyrrolidine derivatives, several compounds displayed good activity against various microbes. Notably, one derivative demonstrated potent efficacy against Staphylococcus aureus, a common and often drug-resistant pathogen nih.gov. The antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The results indicate that these indene-based heterocyclic hybrids are viable scaffolds for the development of new antimicrobials to combat emerging drug-resistant bacteria nih.gov.
Table 2: Antimicrobial Activity of a Spiropyrrolidine Indeno-Quinoxaline Derivative
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) in µM | Reference |
|---|---|---|---|
| Compound 5d | Staphylococcus aureus ATCC 25923 | 3.95 | nih.gov |
| Tetracycline (Reference Drug) | Staphylococcus aureus ATCC 25923 | 576.01 | nih.gov |
Tyrosine Kinase, Cyclin-Dependent Kinase, and Epidermal Growth Factor Receptor Inhibition
A particularly significant area of research for indene derivatives is in oncology, specifically as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival tandfonline.com. Fused indene-pyrazole systems, known as indeno[1,2-c]pyrazoles, have been identified as potent inhibitors of several key kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase nih.govnih.govnih.gov.
CDKs are essential for regulating the cell cycle, and their inhibition can block cancer cell proliferation tandfonline.com. Indeno[1,2-c]pyrazol-4-ones have been developed as a novel class of potent CDK inhibitors nih.gov. Similarly, EGFR is a receptor tyrosine kinase whose deregulation is implicated in numerous cancers, including non-small cell lung cancer (NSCLC) nih.govnih.gov. The same indenopyrazole scaffold has been shown to be effective in inhibiting EGFR tyrosine kinase, positioning these compounds as potential dual-action anticancer agents nih.govnih.govresearchgate.net.
Pharmacokinetic Research and Drug Development Strategies
The development of this compound derivatives as therapeutic agents involves extensive preclinical research, including structure-activity relationship studies and efficacy evaluations in both laboratory and living organism models.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For dihydro-1H-indene derivatives investigated as anticancer agents, SAR studies have revealed critical structural features necessary for their activity.
In one study focused on tubulin polymerization inhibitors, the presence of a 4,5,6-trimethoxy substitution on the dihydro-1H-indene core was found to be crucial for the antiproliferative activity of the derivatives nih.gov. Altering this trimethoxy pattern to a dimethoxy or a 4-hydroxy-3-methoxyphenyl group resulted in a significant decrease in activity against K562 cancer cell lines nih.gov.
For the indeno[1,2-c]pyrazole class of CDK inhibitors, SAR studies have focused on substitutions at the C3 position of the core structure nih.gov. Research indicates that while substitutions at the para position of a phenyl ring at C3 are generally well-tolerated, larger groups tend to be inactive. For alkyl groups attached directly to C3, shorter or cyclic alkyls are acceptable, but longer chains are not. The most potent analogues in this series were found to have heterocyclic substitutions at the C3 position nih.gov.
In Vivo and In Vitro Efficacy Evaluation
The therapeutic potential of this compound derivatives is validated through rigorous in vitro and in vivo efficacy testing.
In Vitro Efficacy: In vitro assays are used to determine a compound's activity against specific molecular targets or cell lines. For dihydro-1H-indene derivatives, these tests have demonstrated potent antiproliferative effects. One highly potent derivative, compound 12d, exhibited IC₅₀ values in the nanomolar range against four different cancer cell lines nih.govnih.gov. Furthermore, this compound was shown to inhibit tubulin polymerization with an IC₅₀ value of 3.24 µM nih.gov.
In the context of EGFR inhibition, a series of new indeno[1,2-c]pyrazoles were evaluated for their potency against non-small cell lung cancer. One promising compound demonstrated an IC₅₀ value of 6.13 µM against A549 human lung adenocarcinoma cells and inhibited the EGFR tyrosine kinase with an IC₅₀ of 17.58 µM nih.govnih.gov.
In Vivo Efficacy: Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and behavior in a living system. A dihydro-1H-indene derivative (compound 12d), identified as a potent tubulin polymerization inhibitor, was evaluated in a mouse liver cancer allograft model nih.govnih.gov. The results from this in vivo assay suggested that the compound could prevent tumor generation and inhibit tumor proliferation and angiogenesis without causing obvious toxicity nih.govnih.gov.
Table 3: In Vitro Antiproliferative and Kinase Inhibition Activity of Selected Indene Derivatives
| Compound | Assay Type | Cell Line / Target | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Compound 12d (dihydro-1H-indene derivative) | Antiproliferative | K562 | 0.028 µM | nih.govnih.gov |
| A549 | 0.087 µM | |||
| Hela | 0.031 µM | |||
| HCT-116 | 0.035 µM | |||
| Compound 12d (dihydro-1H-indene derivative) | Enzyme Inhibition | Tubulin Polymerization | 3.24 µM | nih.gov |
| Compound 4 (indenopyrazole derivative) | Antiproliferative | A549 | 6.13 µM | nih.govnih.gov |
| Enzyme Inhibition | EGFR Tyrosine Kinase | 17.58 µM |
Environmental Fate and Distribution Studies of 2 Methyl 2,3 Dihydro 1h Indene Analogs
Environmental Behavior and Transformation Pathways
The environmental persistence and transformation of 2-Methyl-2,3-Dihydro-1H-indene are governed by a combination of photochemical, hydrolytic, and biological processes. As a substituted indane, its behavior is expected to be influenced by the physicochemical properties of the indane structure, with the methyl group potentially affecting reaction rates and pathways.
Phototransformation in Atmospheric, Aquatic, and Soil Environments
Phototransformation, or the degradation of a chemical by light, is a critical process in the environmental fate of many organic compounds. For analogs of this compound, this process is expected to occur in the atmosphere, water, and on soil surfaces.
In the atmosphere , volatile and semi-volatile organic compounds like indane and its alkylated derivatives are subject to photooxidation, primarily initiated by hydroxyl (OH) radicals. This process leads to the formation of a variety of oxygenated products. While specific data for this compound is unavailable, the atmospheric chemistry of similar aromatic hydrocarbons has been studied.
In aquatic environments , the photodegradation of PAHs is a recognized attenuation process. fao.orgnih.gov Direct photolysis can occur when the compound absorbs sunlight, leading to its breakdown. The rate and products of photodegradation are influenced by water chemistry and the presence of other substances that can act as photosensitizers. Naphthalene (B1677914) and methylnaphthalenes, for instance, are known to be readily degraded by indirect photolysis in water. cdc.gov
On soil surfaces , photodegradation is also a relevant transformation pathway for pesticides and other organic contaminants. nih.govnih.gov The process on soil is more complex than in water, as it is influenced by the properties of the soil, such as its composition and moisture content, which can affect the absorption of light and the interaction of the chemical with the soil matrix. nih.gov Generally, the photodegradation process in soil is considered to be faster than in water. nih.gov
Hydrolytic Degradation Pathways
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be a significant degradation pathway in the environment. However, polycyclic aromatic hydrocarbons and their alkylated derivatives are generally considered to be resistant to hydrolysis under typical environmental conditions. jfda-online.com The carbon-carbon and carbon-hydrogen bonds that make up the structure of compounds like this compound are not susceptible to cleavage by water at ambient temperatures and pH. Therefore, hydrolytic degradation is not expected to be a significant environmental fate process for this compound.
Biodegradation Studies in Various Environmental Compartments
Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the natural attenuation of many environmental contaminants. The biodegradability of this compound can be inferred from studies on its structural analogs, such as indane and alkylated naphthalenes.
In aqueous and sediment systems, both aerobic (oxygen-present) and anaerobic (oxygen-absent) biodegradation can occur. Studies have shown that microorganisms are capable of degrading a wide range of hydrocarbons. Bacteria, in particular, are the primary agents of hydrocarbon degradation in the environment. ijabbr.com
Under aerobic conditions , the initial step in the biodegradation of alkylated aromatic hydrocarbons often involves the oxidation of the alkyl side chain. For example, the degradation of long-chain n-alkylbenzenes and n-alkylcyclohexanes by Alcanivorax sp. proceeds via β-oxidation of the alkyl side chain. nih.gov This suggests that the methyl group of this compound would be a likely point of initial microbial attack.
Under anaerobic conditions , which are common in sediments, the biodegradation of aromatic hydrocarbons is also possible, although the pathways are different and the rates are generally slower than under aerobic conditions. frontiersin.orgnih.gov For alkylated benzenes, anaerobic degradation can lead to the formation of alkylated aromatic acids. nih.gov
Soil environments contain diverse microbial communities that can actively metabolize a wide variety of organic compounds. nih.gov Biodegradation in soil is a major mechanism for the elimination of petroleum hydrocarbon pollutants. gavinpublishers.com Studies on the biodegradation of linear alkylbenzene sulfonate (LAS) in sludge-amended agricultural soils have shown that the benzene (B151609) ring is mineralized, with half-lives ranging from 18 to 26 days. nih.gov While LAS is a different class of compound, this demonstrates the capacity of soil microorganisms to degrade alkylated aromatic structures. The efficiency of biodegradation in soil is influenced by factors such as the availability of nutrients and the interaction between the introduced compound and the indigenous microbial population. gavinpublishers.com
Bioaccumulation Potential in Aquatic and Terrestrial Organisms
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues. The potential for a chemical to bioaccumulate is a key consideration in its environmental risk assessment.
The bioaccumulation potential of a substance is often related to its lipophilicity, which can be estimated by its octanol-water partition coefficient (log Kow). Chemicals with a high log Kow are more likely to accumulate in the fatty tissues of organisms. For a bioaccumulation study to be required for a pesticide, for instance, the log Kow is typically greater than 3. fao.org
For naphthalene and methylnaphthalenes, it is expected that they will not bioconcentrate significantly in aquatic organisms and have a low potential for bioaccumulation in the food chain. cdc.gov This is based on available data in fish and their octanol-water partition coefficients. cdc.gov The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. According to the U.S. Environmental Protection Agency (EPA), a BCF of less than 1,000 indicates a low potential for bioconcentration, a BCF between 1,000 and 5,000 suggests a moderate potential, and a BCF greater than 5,000 indicates a high potential. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the BCF of chemicals based on their molecular structure. These models can provide an estimate of the bioaccumulation potential when experimental data are not available. nih.gov For organophosphate pesticides, QSAR models have been developed that show the influence of molecular mass and the presence of fused and heterocyclic rings on the BCF value. nih.gov
Table 1: Analog Compound Bioconcentration Data
| Compound | Organism | BCF (L/kg) | Reference |
| Naphthalene | Lettuce (Lactuca sativa) | 184.62 | cdc.gov |
| 1-Methylnaphthalene | Lettuce (Lactuca sativa) | 77.00 | cdc.gov |
| 2-Methylnaphthalene | Lettuce (Lactuca sativa) | 120.26 | cdc.gov |
| Chromium | Fish (various) | 2 (mean) | ca.gov |
| Lead | Fish (various) | 155 (mean) | ca.gov |
| Benzo[a]pyrene | Fish (various) | 583 (mean) | ca.gov |
| Hexachlorobenzene | Fish (various) | 13,130 (mean) | ca.gov |
This table presents BCF values for various compounds to provide context for the potential bioaccumulation of organic chemicals. Data for this compound is not available.
Transport and Distribution Mechanisms of this compound Analogs
Adsorption and Desorption Characteristics
The mobility of this compound in the subsurface environment is significantly influenced by its adsorption and desorption behavior on soil and sediment particles. For hydrophobic compounds, the primary mechanism of adsorption is partitioning into the organic carbon fraction of the soil. chemsafetypro.com This relationship is quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which is a measure of a chemical's tendency to be adsorbed by soil and sediment. chemsafetypro.com A high Koc value indicates strong adsorption to soil organic matter, leading to lower mobility and reduced potential for leaching into groundwater. Conversely, a low Koc value suggests weaker adsorption and greater mobility. ucanr.edu
Given the hydrophobic nature of the indane structure, it is expected that this compound would exhibit similar adsorption characteristics. The presence of the methyl group may slightly increase its hydrophobicity compared to the parent indane molecule, potentially leading to a higher Koc value. The table below illustrates typical Koc values for related aromatic hydrocarbons, providing a likely range for this compound.
| Compound | Log Koc (L/kg) | Mobility Class |
|---|---|---|
| Benzene | 1.8 - 2.2 | Moderate to High |
| Toluene | 2.3 - 2.7 | Low to Moderate |
| Ethylbenzene | 2.7 - 3.1 | Low |
| Naphthalene | 2.9 - 3.3 | Low |
| Indane (estimated) | 2.8 - 3.5 | Low |
This table presents estimated values for indane based on its structural similarity to other aromatic hydrocarbons to provide context for the likely behavior of this compound.
Henry's Law Constant Determination
The partitioning of a chemical between the aqueous and atmospheric phases is described by its Henry's Law constant (H). wikipedia.orghenrys-law.org This constant is a ratio of the concentration of a compound in the air to its concentration in water at equilibrium. youtube.com A higher Henry's Law constant indicates a greater tendency for the compound to volatilize from water into the air. usgs.gov This is a critical parameter for assessing the environmental fate of substances in aquatic systems, as volatilization can be a significant removal mechanism. researchgate.net
The Henry's Law constant can be determined experimentally or estimated using computational models. Experimental methods often involve measuring the partitioning of the compound in a closed system at a constant temperature. For many organic compounds, including alkylbenzenes, volatilization is a key process in determining their fate in streams and rivers. usgs.gov
Specific experimental determination of the Henry's Law constant for this compound is not documented in publicly available scientific literature. However, its value can be estimated based on its vapor pressure and water solubility. Given its hydrocarbon structure and expected low water solubility, it is likely to have a moderate to high Henry's Law constant, suggesting that volatilization from surface waters would be a significant transport pathway. The table below shows a range of Henry's Law constants for similar compounds, calculated using various methods.
| Compound Analog | Henry's Law Constant (Pa·m³/mol) | Method of Determination |
|---|---|---|
| 1,1,2,3,3-pentamethyl-2,3,4,5,6,7-hexahydro-1H-indene | 0.25 - 2.5 | Calculated (EPI Suite, SPARC) |
| Benzene | 550 | Experimental |
| Toluene | 670 | Experimental |
| Ethylbenzene | 800 | Experimental |
This table includes data for a more complex indene (B144670) analog and common aromatic hydrocarbons to illustrate the range of potential values and determination methods.
Environmental Distribution Modeling
Environmental distribution models, also known as multimedia fate models, are computational tools used to predict the partitioning and movement of chemicals in the environment. defra.gov.uk These models use the physicochemical properties of a substance, such as its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and Henry's Law constant, along with environmental parameters, to estimate its distribution among air, water, soil, and biota. defra.gov.uk
For a hydrophobic organic compound like this compound, these models would likely predict a significant portion of the compound to be associated with soil and sediment organic matter due to its expected high Koc value. researchgate.net The models would also account for its potential for volatilization from water surfaces, as estimated by its Henry's Law constant. defra.gov.uk The output of such models can provide valuable insights into the likely environmental compartments where the compound will accumulate and its potential for long-range transport. defra.gov.uk
These models can range in complexity from simple, non-spatial "unit-world" models to more sophisticated, spatially resolved models that consider specific geographic and environmental conditions. defra.gov.uk The choice of model depends on the specific questions being addressed and the availability of input data.
Environmental Monitoring and Field Studies
Environmental monitoring and field studies are essential for understanding the actual occurrence, distribution, and persistence of chemicals in the environment. Such studies involve the collection and analysis of samples from various environmental media, including water, soil, sediment, and air, to determine the concentrations of target compounds. mdpi.com
There is a lack of published environmental monitoring data specifically for this compound. This may be due to its relatively specialized industrial use, which may not lead to widespread environmental release. However, the analytical methods for detecting this compound would be similar to those used for other volatile and semi-volatile organic compounds. These typically involve gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual components in a complex mixture. mdpi.com
Field studies on analogous compounds, such as other alkylated aromatic hydrocarbons, are more common, particularly in areas with industrial or petroleum-related contamination. nih.gov These studies provide a framework for how future monitoring for this compound could be conducted. This would involve systematic sampling from potentially impacted areas, followed by laboratory analysis to quantify the concentration of the compound. The results of such studies would be crucial for validating the predictions of environmental distribution models and for assessing the potential for exposure to this compound in the environment.
Advanced Analytical Methods for 2 Methyl 2,3 Dihydro 1h Indene in Complex Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a volatile to semi-volatile organic compound like 2-Methyl-2,3-Dihydro-1H-indene, both gas and liquid chromatography play crucial roles.
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net In the context of this compound, GC is the most prevalent analytical method. The separation is achieved by partitioning the analyte between a gaseous mobile phase and a stationary phase within a capillary column. The choice of the stationary phase is critical for achieving optimal separation from other hydrocarbons.
Research findings from the National Institute of Standards and Technology (NIST) provide extensive data on the GC analysis of this compound. These studies have utilized various stationary phases and temperature programming to determine the compound's retention behavior. A common stationary phase for this type of analysis is SE-30, a non-polar phase consisting of 5% phenyl methyl polysiloxane. The retention of this compound is often characterized by its Kovats retention index (I), which is a dimensionless unit that relates the retention time of a compound to the retention times of n-alkane standards. This allows for inter-laboratory comparison of retention data.
Table 1: Kovats Retention Indices for this compound on a Non-Polar Column (SE-30) at Various Isothermal Temperatures
| Temperature (°C) | Kovats Retention Index (I) |
| 110 | 1084 |
| 120 | 1086 |
| 130 | 1090 |
| 140 | 1096 |
| 150 | 1085 |
| 160 | 1089 |
Data sourced from the NIST Chemistry WebBook.
The data in Table 1 demonstrates the consistent elution behavior of this compound on a non-polar stationary phase across a range of temperatures, which is fundamental for its reliable identification in complex hydrocarbon mixtures.
While GC is the primary tool for analyzing volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for purity assessment and for the analysis of less volatile derivatives or degradation products of this compound. In HPLC, the separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For non-polar compounds like this compound, reversed-phase HPLC is the most suitable mode. In this setup, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
A study focused on the quantification of various aromatic hydrocarbons developed an HPLC method that successfully separated a mixture including indane and indene (B144670), which are structurally related to this compound. rsc.orgresearchgate.net This demonstrates the feasibility of using HPLC for the analysis of this class of compounds. For purity assessment, a gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate impurities with a wide range of polarities. Detection is typically achieved using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD), which can provide spectral information for peak identification and purity analysis. rsc.org
Table 2: Illustrative HPLC Parameters for the Analysis of Aromatic Hydrocarbons
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 210-400 nm |
| Column Temperature | 25-35 °C |
These parameters are based on methods developed for structurally similar aromatic hydrocarbons and would require optimization for the specific analysis of this compound.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a powerful detection method, are indispensable for the unambiguous identification and quantification of trace levels of compounds in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. researchgate.net It combines the high separation power of GC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an ideal tool for the analysis of this compound in matrices such as soil and water. mdpi.comuchile.cl
In a typical GC-MS analysis of environmental samples, the sample extract is injected into the GC, where this compound is separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which is a fingerprint of the molecule, can be compared to spectral libraries for confident identification. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly improving sensitivity and reducing interferences. tdi-bi.com
Table 3: Typical GC-MS Parameters for the Analysis of Aromatic Hydrocarbons in Environmental Samples
| Parameter | Condition |
| GC Column | HP-5MS (or equivalent), 30-60 m x 0.25 mm ID, 0.25 µm film thickness uchile.cltdi-bi.com |
| Carrier Gas | Helium at a constant flow rate mdpi.com |
| Inlet Temperature | 280 °C mdpi.com |
| Oven Program | Temperature programmed to achieve separation of target analytes mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV tdi-bi.com |
| MS Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification tdi-bi.com |
These parameters are representative of methods used for the analysis of polycyclic aromatic hydrocarbons (PAHs) and other volatile organic compounds in environmental matrices and are applicable to the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. The coupling of LC with high-resolution mass spectrometry (HRMS), such as an Orbitrap mass spectrometer, provides exceptional capabilities for the detailed organic profiling of complex samples. mdpi.com Orbitrap mass spectrometers offer high resolving power and mass accuracy, which allows for the determination of the elemental composition of unknown compounds and the differentiation of isobaric interferences. thermofisher.com
While direct applications of LC-Orbitrap-MS for the analysis of this compound are not extensively reported, this technique is highly valuable for studying its potential degradation products or for non-targeted screening of complex hydrocarbon mixtures. nih.govresearchgate.net For instance, in a study on the chemical profiling of hydrocarbon-degrading microbes, LC-MS was used to identify a wide range of metabolites. nih.gov Similarly, LC-Orbitrap-MS has been used for the detailed characterization of oxidized hydrocarbons in water following a crude oil spill. nih.gov This highlights the potential of this technique for in-depth research involving this compound in complex biological or environmental systems.
Table 4: Key Features of LC-Orbitrap-MS for Comprehensive Organic Profiling
| Feature | Advantage |
| High Resolving Power | Separation of ions with very similar mass-to-charge ratios. thermofisher.com |
| High Mass Accuracy | Confident determination of elemental composition. thermofisher.com |
| Full Scan Sensitivity | Detection of a wide range of compounds in a single run. |
| Tandem MS (MS/MS) | Structural elucidation of unknown compounds. |
Specialized Sample Preparation Methodologies
The success of any analytical method heavily relies on the effectiveness of the sample preparation procedure. For the analysis of this compound in complex matrices, the goal of sample preparation is to extract the analyte, remove interfering components, and concentrate it to a level suitable for instrumental analysis.
Solid-Phase Microextraction (SPME) is a solvent-free, and often non-destructive, sample preparation technique that is well-suited for the extraction of volatile and semi-volatile organic compounds from various matrices, including soil and water. lmaleidykla.lthelsinki.fi For the analysis of this compound, a fused silica fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane) would be exposed to the headspace above the sample or directly immersed in a liquid sample. The analyte partitions into the fiber coating. The fiber is then transferred to the GC injector, where the analyte is thermally desorbed and introduced into the analytical column. lmaleidykla.lt The efficiency of SPME is influenced by factors such as the fiber coating, extraction time and temperature, and sample matrix properties like humidity in soil samples. lmaleidykla.lt
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another popular sample preparation method, initially developed for pesticide residue analysis in food, but its application has expanded to other analyte-matrix combinations. sigmaaldrich.comnih.gov A modified QuEChERS approach could be adapted for the extraction of this compound from solid matrices like soil or sediment. The procedure typically involves an initial extraction with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation. nih.gov This is followed by a cleanup step using dispersive solid-phase extraction (d-SPE), where a sorbent (e.g., primary secondary amine (PSA) to remove polar interferences, C18 to remove non-polar interferences, or graphitized carbon black (GCB) for pigment removal) is added to the extract to remove matrix components. sigmaaldrich.comrestek.com For complex matrices, modifications such as the addition of water to dry samples or the use of specific sorbent combinations may be necessary. restek.com
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a highly efficient automated technique for the extraction of solid and semi-solid sample matrices. This method utilizes conventional liquid solvents at elevated temperatures and pressures, conditions that significantly enhance the extraction process. The high pressure, typically ranging from 1500 to 2000 psi, maintains the solvent in a liquid state above its atmospheric boiling point, while the elevated temperature (up to 200°C) increases the solubility of target analytes and improves the kinetics of extraction. taylorandfrancis.com These factors lead to a dramatic reduction in extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. taylorandfrancis.comresearchgate.net
For a semi-volatile aromatic hydrocarbon like this compound, ASE offers a robust method for extraction from complex research matrices such as contaminated soils, sediments, or solid waste materials. The selection of operational parameters is critical for achieving high extraction efficiency and recovery. Key parameters that require optimization include the choice of solvent, extraction temperature, pressure, and the duration of the static extraction cycle. boku.ac.at
Research on structurally similar compounds, such as polycyclic aromatic hydrocarbons (PAHs) and other petroleum hydrocarbons, provides a strong basis for developing a method for this compound. researchgate.netresearchgate.net Non-polar or moderately polar solvents are typically effective for such analytes. A mixture of solvents can also be employed to optimize selectivity. For instance, a common solvent system for the extraction of PAHs from soil is a 1:1 mixture of n-hexane and acetone, which has been shown to efficiently release these compounds from the soil matrix. researchgate.net The temperature is another critical parameter, as it must be high enough to enhance extraction kinetics without causing thermal degradation of the analyte. tue.nl
The following interactive data table presents hypothetical yet representative parameters for an ASE method optimized for the extraction of this compound from a soil matrix, based on established methods for similar semi-volatile organic compounds.
| Parameter | Value | Rationale |
| Solvent | Dichloromethane:Acetone (1:1, v/v) | Effective for a wide range of semi-volatile organic compounds, balancing polarity to disrupt analyte-matrix interactions. |
| Temperature | 120 °C | Increases extraction efficiency without causing thermal degradation of the analyte. |
| Pressure | 1500 psi | Maintains the solvent in a liquid state well above its boiling point. |
| Static Time | 10 minutes | Allows sufficient time for the solvent to penetrate the matrix and solubilize the analyte. |
| Number of Cycles | 2 | Ensures complete extraction of the analyte from the sample matrix. |
| Rinse Volume | 60% of cell volume | Flushes the system to ensure complete transfer of the extract to the collection vial. |
| Purge Time | 120 seconds | Removes residual solvent from the extraction cell and lines. |
This table is generated based on typical parameters for similar compounds and should be adapted based on empirical validation for specific matrices.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample preparation technique for the purification, concentration, and separation of analytes from complex liquid matrices. The principle of SPE involves the partitioning of a compound between a liquid phase (the sample) and a solid stationary phase (the sorbent). diva-portal.org The choice of sorbent is crucial and depends on the chemical properties of the analyte and the matrix components. chromatographyonline.com For the isolation of this compound from a liquid sample, such as contaminated water or an extract from a prior extraction step (like ASE), a reversed-phase SPE sorbent would be the most appropriate choice.
In reversed-phase SPE, a non-polar stationary phase is used to retain hydrophobic compounds from a polar mobile phase. Given that this compound is a non-polar aromatic hydrocarbon, it will exhibit strong hydrophobic interactions with sorbents such as octadecyl (C18) or octyl (C8) bonded silica. nih.gov These sorbents are effective at retaining PAHs and similar compounds from aqueous samples. nih.gov
The typical SPE procedure involves four main steps: conditioning, loading, washing, and eluting. researchgate.net
Conditioning: The sorbent is first treated with a solvent like methanol to solvate the bonded functional groups, followed by an equilibration step with water or a buffer to prepare the sorbent for the aqueous sample.
Loading: The sample is passed through the SPE cartridge, and the non-polar this compound is retained on the sorbent while more polar matrix components pass through.
Washing: A weak solvent, typically a mixture of water and a small amount of an organic modifier, is used to wash away any remaining polar interferences without dislodging the analyte of interest.
Eluting: A strong, non-polar organic solvent is used to disrupt the hydrophobic interactions and elute the purified this compound from the sorbent.
The selection of the elution solvent is critical for achieving high recovery. Solvents like hexane (B92381), dichloromethane, or acetonitrile are commonly used for eluting aromatic hydrocarbons from reversed-phase sorbents. The following interactive data table outlines a proposed SPE method for the purification and concentration of this compound from an aqueous sample.
| Step | Solvent/Solution | Volume | Purpose |
| Conditioning | Methanol | 5 mL | To solvate the C18 functional groups. |
| Equilibration | Deionized Water | 5 mL | To prepare the sorbent for the aqueous sample. |
| Sample Loading | Aqueous Sample | Up to 1000 mL | To retain this compound on the sorbent. |
| Washing | Water:Methanol (95:5, v/v) | 10 mL | To remove polar interferences. |
| Elution | Dichloromethane | 5 mL | To elute the purified this compound. |
This table presents a general method for reversed-phase SPE of a non-polar analyte from an aqueous matrix. Optimization, particularly of the wash and elution solvents, is recommended for specific applications to ensure maximum recovery and purity.
Research on the SPE of various PAHs from water samples has demonstrated high recovery rates, often between 80% and 110%, using C18 cartridges. nih.gov For instance, a study on the determination of PAHs in river water using C18 SPE cartridges reported recoveries ranging from 81.47% to 98.60%. nih.gov Similar performance would be expected for this compound under optimized conditions.
Future Research Directions and Perspectives on 2 Methyl 2,3 Dihydro 1h Indene Chemistry
Unexplored Synthetic Avenues and Methodological Advancements
Future synthetic research is poised to move beyond traditional methods like Friedel-Crafts reactions, targeting more efficient, selective, and complex molecular architectures based on the 2-methylindane core.
One of the most promising frontiers is the enantioselective C–H insertion of metal carbenes. Recent studies have demonstrated that rhodium aryl/aryl carbenes can undergo intramolecular 1,5 C-H insertion reactions to create the indane skeleton with high yield and stereoselectivity. acs.orgacs.org Future work will likely focus on expanding the substrate scope and catalyst systems to allow for the precise installation of the methyl group at the C2 position and other substituents, providing access to a wide array of chiral indane derivatives. acs.orgacs.org These methods are attractive due to their functional group tolerance and resistance to side reactions often seen with more reactive carbenes. acs.orgacs.org
Additionally, novel cyclization and annulation strategies are being explored. Palladium-catalyzed reactions, for instance, have been used for the synthesis of indane-1,3-dione derivatives through isocyanide insertion. rsc.org Future investigations could adapt such transition-metal-catalyzed cross-coupling and cyclization protocols to build the 2-methylindane core from readily available precursors. Ring-expansion reactions involving 1-indanones and ethylene (B1197577) gas, catalyzed by rhodium, present another innovative route to access larger benzannulated carbocycles, which could be adapted for substituted indanes. nih.gov The development of new radical cyclization methods also presents a potential avenue for constructing the indane framework under mild conditions. clockss.org
| Synthetic Advancement | Catalyst/Reagent Example | Potential Advantage | Future Exploration |
| Asymmetric C-H Insertion | Rhodium (II) Complexes (e.g., Rh₂(S-PTAD)₄) | High enantioselectivity and diastereoselectivity. acs.org | Broader substrate scope, synthesis of complex natural products. acs.org |
| Palladium-Catalyzed Cyclization | Palladium(0) with tert-butyl isocyanide | Chemoselective, efficient for dione (B5365651) derivatives. rsc.org | Adaptation for 2-methylindane synthesis, one-pot procedures. rsc.org |
| Rhodium-Catalyzed Ring Expansion | [Rh(C₂H₄)₂Cl]₂ with IMes ligand | Access to fused, complex carbocyclic systems. nih.gov | Use of substituted indanones to create diverse scaffolds. nih.gov |
| Radical Cyclization | n-Bu₃SnH / AIBN | Mild reaction conditions, novel bond formation. clockss.org | Development of new radical leaving groups for improved efficiency. clockss.org |
Deeper Mechanistic Understanding of Complex Reactions
Advancing the synthetic utility of 2-methylindane requires a profound understanding of the underlying reaction mechanisms. Future research will increasingly integrate experimental techniques with high-level computational studies to elucidate complex reaction pathways, transition states, and intermediates. ijrpr.com
For the promising rhodium-catalyzed C-H insertion reactions, Density Functional Theory (DFT) calculations have already begun to shed light on the process. acs.orgacs.org These studies support a stepwise mechanism and provide insights into the origins of stereoselectivity. acs.orgacs.org Future computational work will be crucial for predicting the outcomes of reactions with new substrates and for the rational design of more effective chiral catalysts. A deeper mechanistic grasp will allow chemists to control regioselectivity and stereoselectivity with greater precision, minimizing side reactions and improving yields. acs.orgacs.orgijrpr.com
Investigating the mechanistic details of transition-metal-catalyzed functionalization of the indane core is another critical area. researchgate.net Understanding the energetics of different pathways, such as radical-polar crossover versus reductive elimination from a metal center, will be key to developing selective C-H functionalization reactions on the aliphatic ring of 2-methylindane. researchgate.net This knowledge is essential for creating derivatives with precisely controlled substitution patterns, which is vital for applications in drug design and materials science. rsc.org
Novel Therapeutic Applications and Targeted Drug Design
The indane scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. nih.govresearchgate.net Future research will focus on leveraging the 2-methylindane framework to design novel therapeutic agents with high potency and selectivity for a variety of biological targets.
Derivatives of 2,3-dihydro-1H-indene have recently been designed and evaluated as potent tubulin polymerization inhibitors, showing promise as anticancer and anti-angiogenic agents. nih.gov Specifically, certain 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives have demonstrated significant antiproliferative activity by binding to the colchicine (B1669291) site on tubulin. nih.gov Future work will involve optimizing these lead compounds to improve their pharmacological profiles.
The concept of scaffold hopping —replacing the core structure of a known active compound with a novel scaffold to improve properties or find new intellectual property—is a powerful strategy in drug discovery. nih.govnih.gov The rigid 2-methylindane core is an ideal candidate for this approach. Researchers can replace existing scaffolds in known inhibitors of targets like kinases, G protein-coupled receptors (GPCRs), or enzymes such as cyclooxygenase (COX) with the 2-methylindane structure to create new classes of drugs with potentially improved efficacy, selectivity, or pharmacokinetic properties. nih.govtandfonline.comrsc.org
| Therapeutic Target Class | Example Target | Indane Scaffold Role | Future Direction |
| Oncology | Tubulin | Core of polymerization inhibitors. nih.gov | Optimization for anti-angiogenic and antitumor potency. nih.gov |
| Inflammation | Cyclooxygenase (COX) | Scaffold for NSAID design (e.g., Sulindac). tandfonline.com | Design of novel COX inhibitors with improved safety profiles. tandfonline.com |
| Neurodegenerative Disease | Monoamine Oxidase (MAO) | Core of MAO inhibitors (e.g., Indantadol). nih.gov | Development of neuroprotective agents for Alzheimer's or Parkinson's. researchgate.net |
| Viral Infections | HIV-1 Protease | Backbone of protease inhibitors (e.g., Indinavir). nih.gov | Design of novel antivirals targeting resistant strains. |
| Metabolic Disorders | CGRP Receptor | Framework for receptor antagonists. eburon-organics.com | Development of treatments for migraines and related conditions. eburon-organics.com |
Development of Sustainable Synthesis Protocols
In line with the global push for environmental responsibility, future research into 2-methylindane chemistry will prioritize the development of sustainable and green synthesis protocols. This involves adhering to the principles of green chemistry, such as maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalytic reagents. organic-synthesis.commit.edu
A key focus will be the replacement of traditional, hazardous organic solvents with greener alternatives. metatechinsights.com Research has already shown that solvents derived from renewable biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), can be effective for the synthesis of indane derivatives, often leading to improved yields and simpler workup procedures. alcimed.com Future protocols will likely incorporate a wider range of bio-based solvents, supercritical fluids like CO₂, or even water, where feasible. alcimed.comnih.gov
The principle of using catalysts over stoichiometric reagents is central to green synthesis. mit.edu The aforementioned advancements in rhodium- and palladium-catalyzed reactions are inherently greener than classical multi-step syntheses that generate significant waste. acs.orgrsc.org Future work will also explore biocatalysis, using enzymes to perform specific transformations on the indane scaffold with high selectivity under mild, aqueous conditions, thereby minimizing energy consumption and hazardous byproducts.
Advanced Computational Modeling for Predictive Research
Computational chemistry is set to become an indispensable tool in guiding the future of 2-methylindane research. Advanced modeling techniques can accelerate discovery by predicting molecular properties, reaction outcomes, and biological activity, thus reducing the need for time-consuming and resource-intensive trial-and-error experimentation.
Density Functional Theory (DFT) will continue to be instrumental in elucidating reaction mechanisms, as discussed earlier, and in predicting the electronic properties and reactivity of novel 2-methylindane derivatives. nih.gov These calculations can help chemists understand the stability of intermediates and the energy barriers of transition states, allowing for the optimization of reaction conditions. researchgate.net
In the realm of drug discovery, molecular docking and molecular dynamics (MD) simulations will be crucial. nih.gov Docking studies can predict how different 2-methylindane derivatives will bind to a specific protein target, providing insights into structure-activity relationships (SAR). researchgate.netnih.gov Following docking, MD simulations can be used to examine the stability of the ligand-protein complex over time, offering a more dynamic and realistic picture of the molecular interactions. nih.govksu.edu.sa These computational tools will enable the in silico design of new molecules with enhanced binding affinity and selectivity, streamlining the development of new therapeutic agents. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of a large library of virtual compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Methyl-2,3-Dihydro-1H-indene?
Answer:
- Condensation Reactions: Utilize sodium methoxide as a base catalyst in condensation reactions between phthalide derivatives and aldehydes. For example, benzaldehyde can react under reflux with ethyl acetate to form indene-dione intermediates, which can be reduced or functionalized .
- Functionalization: Bromination of the indene core can be achieved using bromine in acetic acid, followed by purification via column chromatography. Ensure reaction monitoring via TLC or HPLC .
- Safety Note: Handle halogenating agents in fume hoods with appropriate PPE (e.g., nitrile gloves, lab coats) due to corrosive and toxic hazards .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm regiochemistry and substituent positions. For example, methyl groups at C2 typically show upfield shifts (~1.2–1.5 ppm) in -NMR .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas. Fragmentation patterns help identify structural motifs (e.g., loss of methyl groups or ring-opening ions).
- Elemental Analysis: Ensure carbon, hydrogen, and nitrogen content align with theoretical values (±0.4% tolerance) .
Q. What are the standard safety protocols for handling this compound derivatives?
Answer:
- Storage: Store in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture and light .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated waste .
- Emergency Measures: For accidental ingestion, administer activated charcoal and seek immediate medical attention. Provide SDS to healthcare providers .
Advanced Research Questions
Q. How can structural contradictions in stereochemical outcomes be resolved during synthesis?
Answer:
- X-ray Crystallography: Use SHELX software for single-crystal refinement to unambiguously assign stereochemistry. Optimize crystal growth via vapor diffusion methods .
- Computational Validation: Perform DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental bond angles/energies. Discrepancies >5% suggest possible isomerization or impurities .
- Case Study: A 2023 study resolved conflicting data for a dihydroindene derivative by correlating -NMR coupling constants with crystallographic torsion angles .
Q. What advanced strategies exist for studying the reactivity of this compound in cross-coupling reactions?
Answer:
- Catalytic Screening: Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) with ligands (XPhos, SPhos) in Suzuki-Miyaura couplings. Monitor regioselectivity via -NMR if fluorinated partners are used .
- Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites (e.g., C3) to probe rate-determining steps. KIE >1 suggests C–H bond cleavage is critical .
- Controlled Atmosphere: Conduct reactions under Schlenk conditions to exclude oxygen/moisture, which can deactivate catalysts .
Q. How can this compound derivatives be applied in drug discovery pipelines?
Answer:
- Scaffold Design: The indene core serves as a rigid aromatic scaffold for kinase inhibitors. Introduce sulfonamide or carbaldehyde groups (e.g., 2-carbaldehyde derivatives) to enhance target binding .
- Biological Screening: Use in vitro assays (e.g., MTT for cytotoxicity) against cancer cell lines (HeLa, MCF-7). Compare IC values with lead compounds .
- ADMET Profiling: Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis. Poor solubility may require PEGylation .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
